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  • Product: 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol
  • CAS: 1291797-86-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary The compound 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (CAS: 1291797-86-8) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and drug discovery. St...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (CAS: 1291797-86-8) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and drug discovery. Structurally, it combines a halogenated pyrazole pharmacophore with a hydrophilic ethoxyethanol (PEG1) linker. This specific architectural arrangement allows researchers to leverage the predictable cross-coupling reactivity of the 4-bromo-pyrazole core while simultaneously modulating the pharmacokinetic (PK) properties of the resulting drug candidates—specifically enhancing aqueous solubility and oral bioavailability.

This whitepaper provides an in-depth analysis of the compound's physicochemical profile, its mechanistic role in the synthesis of kinase inhibitors, and field-proven, self-validating protocols for its synthesis and downstream application.

Physicochemical Profiling

Understanding the fundamental properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes its core quantitative data.

PropertyValue
Chemical Name 2-[2-(4-bromo-1H-pyrazol-1-yl)ethoxy]ethan-1-ol
CAS Registry Number 1291797-86-8
Molecular Formula C₇H₁₁BrN₂O₂
Molecular Weight 235.08 g/mol
SMILES String OCCOCCn1cc(Br)cn1
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 4 (N, N, O, O)
Topological Polar Surface Area (TPSA) ~55.5 Ų
Rotatable Bonds 5
Causality of Structural Features

The strategic design of this molecule is rooted in structure-activity relationship (SAR) optimization:

  • The Ethoxyethanol Linker: The inclusion of the diethylene glycol-like tail (PEG1) directly influences the TPSA (~55.5 Ų). In drug design, maintaining a TPSA below 140 Ų is critical for membrane permeability, while a TPSA above 40 Ų prevents excessive lipophilicity. The terminal hydroxyl group acts as a hydrogen bond donor, improving solvation in aqueous media, which is a common bottleneck in the development of flat, aromatic kinase inhibitors.

  • The 4-Bromo Substituent: The bromine atom at the C4 position is highly electron-rich compared to the C3 or C5 positions. This specific regiochemistry makes it an ideal electrophile for palladium-catalyzed cross-coupling reactions, allowing for the rapid expansion of the molecule's π -system without disrupting the pyrazole's ability to form critical hydrogen bonds with target proteins.

Mechanistic Role in Medicinal Chemistry

The pyrazole ring is a privileged scaffold in medicinal chemistry, particularly in the design of Protein Kinase Inhibitors (PKIs) [1]. It frequently acts as an ATP-competitive inhibitor by mimicking the adenine ring of ATP, forming bidentate hydrogen bonds with the hinge region of kinases.

Application in JAK/STAT Inhibition

Derivatives of 4-bromopyrazole are foundational in the synthesis of Janus Kinase (JAK) inhibitors, such as Ruxolitinib and Baricitinib [2]. When 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol is used as a starting material, the ethoxyethanol chain projects out of the kinase ATP-binding pocket into the solvent-exposed region. This causality is twofold: it prevents steric clash within the highly conserved hinge region while significantly enhancing the thermodynamic solubility of the final inhibitor [3].

JAKSTATPathway Cytokine Cytokine Receptor Activation JAK JAK1/JAK2 Kinase (Target) Cytokine->JAK Recruits STAT STAT Phosphorylation & Dimerization JAK->STAT Phosphorylates Inhibitor Pyrazole-based Inhibitor (Derived from Scaffold) Inhibitor->JAK Blocks ATP Site (Inhibition) Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Translocates

Fig 2. Mechanism of action for pyrazole-derived JAK inhibitors in the JAK/STAT signaling pathway.

Synthetic Methodologies & Self-Validating Protocols

To utilize 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol effectively, one must understand both its synthesis and its downstream functionalization. The protocols below are designed as self-validating systems to ensure high fidelity in experimental outcomes.

Protocol A: Synthesis via N-Alkylation of 4-Bromo-1H-pyrazole

Because 4-bromo-1H-pyrazole is a symmetric tautomer, alkylation yields a single regioisomer, eliminating the need for complex chromatographic separation of N1/N2 isomers.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-bromo-1H-pyrazole in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Deprotonation: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Causality: The pKa of the pyrazole N-H is approximately 14. K₂CO₃ is sufficiently basic to generate the highly nucleophilic pyrazolide anion, while DMF stabilizes the transition state.

  • Alkylation: Dropwise add 1.1 equivalents of 2-(2-chloroethoxy)ethan-1-ol. Heat the reaction mixture to 80°C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation & Troubleshooting:

  • Validation: Analyze the crude mixture via LC-MS. The target compound must show a distinct isotopic pattern at m/z 235.0 [M+H]⁺ and 237.0 [M+H]⁺ in a 1:1 ratio, confirming the retention of the bromine atom [4].

  • Troubleshooting: If O-alkylation (etherification) of the terminal alcohol is observed as a byproduct, it indicates the base is too strong or the temperature is too high. Remedy this by lowering the temperature to 60°C or switching to a milder base like Cs₂CO₃.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is the substitution of the bromine atom with an aryl or heteroaryl group.

Step-by-Step Methodology:

  • Setup: Combine 1.0 eq of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol, 1.2 eq of an aryl boronic acid, and 3.0 eq of Na₂CO₃ in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂. Causality: The dppf ligand provides the necessary steric bulk and electron density to facilitate the challenging oxidative addition into the electron-rich C(sp²)-Br bond of the pyrazole.

  • Reaction: Heat to 90°C for 8 hours under nitrogen.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Self-Validation & Troubleshooting:

  • Validation: Monitor the consumption of the starting material via TLC or LC-MS.

  • Troubleshooting: If LC-MS reveals a peak at m/z 157.1 (the des-bromo pyrazole), premature protode-palladation has occurred. Causality: This is typically caused by trace oxygen or insufficient boronic acid equivalents. Remedy: Rigorously sparge the solvent with argon for 30 minutes prior to catalyst addition and increase the boronic acid to 1.5 eq.

SyntheticWorkflow Start 4-Bromo-1H-pyrazole (Starting Material) Intermediate 2-(2-(4-bromo-1H-pyrazol-1-yl) ethoxy)ethanol (Target Scaffold) Start->Intermediate N-Alkylation Reagent 2-(2-Chloroethoxy)ethan-1-ol + Base (K2CO3, DMF) Reagent->Intermediate Alkylating Agent Downstream Suzuki-Miyaura Coupling (Pd catalyst, Aryl Boronic Acid) Intermediate->Downstream Cross-Coupling Product Aryl-Pyrazole Derivative (Bioactive Compound) Downstream->Product C-C Bond Formation

Fig 1. Synthetic workflow for 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol and downstream coupling.

References

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules (MDPI) URL: [Link]

  • Title: Processes for preparing JAK inhibitors and related intermediate compounds (US8993582B2)
  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry (PMC) URL: [Link]

  • Title: 2-[2-(4-bromo-1H-pyrazol-1-yl)ethoxy]ethan-1-ol (Compound Properties & Data) Source: Molport URL: [Link]

Exploratory

1H NMR and 13C NMR chemical shifts for 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

An In-Depth Technical Guide to the NMR Characterization of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol Executive Summary In modern drug discovery and bioconjugation, bifunctional building blocks are critical for synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Characterization of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

Executive Summary

In modern drug discovery and bioconjugation, bifunctional building blocks are critical for synthesizing complex molecular architectures, such as PROTAC linkers and antibody-drug conjugates. 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (CAS No. 1291797-86-8) is a highly versatile intermediate[1]. It features a pyrazole core with a C4-bromine atom—primed for palladium-catalyzed cross-coupling reactions—and a terminal hydroxyl group on a diethylene glycol-like side chain, ideal for further functionalization.

As a Senior Application Scientist, I have structured this guide to provide researchers with a definitive framework for the structural elucidation of this compound using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide does not merely list empirical values; it deconstructs the quantum mechanical and electronic causality behind the chemical shifts, ensuring your analytical workflows are robust and self-validating.

Structural Elucidation & Atom Numbering

To ensure absolute clarity in our spectral assignments, we must establish a rigorous atom numbering system:

  • Pyrazole Core: The nitrogen attached to the side chain is N1. The adjacent carbon is C5, followed by C4 (bearing the Bromine), and C3[2].

  • Aliphatic Side Chain: The chain extends from N1 as follows: N1–CH₂(1')–CH₂(2')–O–CH₂(3')–CH₂(4')–OH.

Mechanistic Basis of Chemical Shifts (Causality & Logic)

1H NMR: Anisotropic Deshielding and Spin System Collapse

In a standard unsubstituted pyrazole, protons H3, H4, and H5 exhibit complex multiplet splitting due to ³J and ⁴J couplings. However, the substitution of bromine at C4 fundamentally alters the spin system. The absence of a proton at C4 eliminates the primary ³J couplings. Consequently, the H3 and H5 protons appear as two distinct, sharp singlets (or exhibit unresolved, negligible ⁴J coupling of <0.8 Hz). The electronegativity of the N1 alkyl group typically deshields H5 slightly more than H3, placing both signals in the aromatic region (~7.40–7.55 ppm).

The aliphatic side chain is a classic first-order spin system. The electronegative oxygen atoms strongly deshield the adjacent methylene protons, pushing them into the 3.5–4.3 ppm range.

13C NMR: The Heavy Atom Effect (HAE)

The most diagnostically significant feature in the 13C NMR spectrum of this compound is the chemical shift of the C4 carbon. Based purely on inductive effects, one might expect the electronegative bromine to deshield C4. However, bromine induces a pronounced Heavy Atom Effect (HAE) [3]. Spin-orbit coupling from the heavy halogen atom creates an anomalous shielding environment, driving the C4 resonance significantly upfield to approximately 93.0 ppm[4]. Conversely, C3 and C5 remain in the typical aromatic range (~129–140 ppm).

Deshielding_Logic Root Electronic Effects on Chemical Shifts Sub1 Electronegative Oxygen Deshields C2', C3', C4' (60-73 ppm) Root->Sub1 Sub2 Aromatic Pyrazole Ring Deshields H3/H5 (7.4-7.5 ppm) Root->Sub2 Sub3 Bromine at C4 Heavy Atom Effect Shields C4 (~93 ppm) Root->Sub3

Logical relationships of electronic effects dictating NMR chemical shifts.

Quantitative Data Presentation

The following tables synthesize the expected high-resolution NMR data for 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol in CDCl₃ at 298 K.

Table 1: 1H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Assignment
H5 ~7.50s1H-Pyrazole ring (deshielded by N1)
H3 ~7.45s1H-Pyrazole ring
H1' ~4.25t2H5.2N-CH₂ (deshielded by pyrazole N1)
H2' ~3.80t2H5.2CH₂-O (ether linkage)
H4' ~3.65m2H-CH₂-OH (terminal alcohol)
H3' ~3.55m2H-O-CH₂ (ether linkage)
OH ~2.80br s1H-Hydroxyl (concentration/H-bond dependent)

Table 2: 13C NMR Assignments (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Causality / Electronic Effect
C3 ~139.5Deshielded by adjacent N and aromatic ring current
C5 ~129.5Deshielded by N1 alkylation
C4 ~93.0Shielded by the Heavy Atom Effect of Bromine
C3' ~72.5Deshielded by ether oxygen
C2' ~69.5Deshielded by ether oxygen
C4' ~61.5Deshielded by terminal hydroxyl oxygen
C1' ~52.5Deshielded by pyrazole N1

Experimental Protocol: High-Resolution NMR Acquisition

To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system. Proper shimming and calibration are non-negotiable for resolving the fine triplets of the aliphatic side chain.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15–20 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration & Loading: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any paramagnetic particulate matter that could degrade magnetic field homogeneity.

  • Instrument Setup & Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic or manual probe tuning and matching for both ¹H and ¹³C nuclei.

  • Shimming (Self-Validation): Execute gradient shimming (e.g., TopShim). Validate the shim quality by observing the lock signal level and ensuring the solvent residual peak (CHCl₃) has a full width at half maximum (FWHM) of <1.0 Hz.

  • 1H Acquisition: Run a standard 1H pulse sequence (e.g., zg30). Set the number of scans (NS) to 16, with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

  • 13C Acquisition: Run a proton-decoupled 13C pulse sequence (e.g., zgpg30). Set NS to 512–1024 to achieve a high signal-to-noise ratio for the quaternary carbons (C3, C4, C5). Set D1 to 2 seconds.

  • Data Processing: Apply Fourier Transform (FT). Perform zero-order and first-order phase corrections. Apply a polynomial baseline correction. Calibrate the chemical shift axis strictly to the TMS peak (0.00 ppm) or the solvent residual peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

NMR_Workflow A Sample Prep 15 mg in CDCl3 B Probe Tuning & Shimming A->B C 1H Acquisition 400 MHz, 16 Scans B->C D 13C Acquisition 100 MHz, 512 Scans C->D E Data Processing FT, Phase, Baseline D->E

Step-by-step experimental workflow for high-resolution NMR acquisition.

References

  • PubChem. "4-Bromopyrazole | C3H3BrN2 | CID 16375".
  • BLD Pharm. "1291797-86-8 | 2-(2-(4-Bromo-1H-pyrazol-1-yl)ethoxy)ethanol".
  • Chemistry Europe / RSC. "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles".
  • ACS Publications. "Investigations of the Halogen Dance Reaction on N-Substituted 2-Thiazolamines".

Sources

Foundational

Analytical Characterization of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol: Exact Mass and Molecular Weight Determination

As a Senior Application Scientist in pharmaceutical analytics, characterizing halogenated small-molecule scaffolds requires moving beyond basic mass confirmation. The compound 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical analytics, characterizing halogenated small-molecule scaffolds requires moving beyond basic mass confirmation. The compound 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (CAS: 1291797-86-8) is a highly versatile building block used in the synthesis of kinase inhibitors and agrochemicals. Because it contains a bromine atom, a basic pyrazole ring, and a terminal hydroxyl group, its analytical profile is rich with diagnostic features.

This guide details the theoretical framework, self-validating experimental protocols, and data interpretation logic required to determine the exact mass and molecular weight of this compound with sub-ppm accuracy.

The Chemical Logic: Molecular Weight vs. Exact Mass

In drug development, distinguishing between average molecular weight and monoisotopic exact mass is not merely semantic; it dictates the analytical technique employed.

  • Average Molecular Weight (235.081 g/mol ): This value is calculated using the standard atomic weights of the elements, which account for the natural abundance of all stable isotopes . This metric is exclusively used for macroscopic laboratory tasks, such as calculating molarity, reaction stoichiometry, and yield.

  • Monoisotopic Exact Mass (234.0004 Da): This is the mass calculated using only the principal (most abundant) isotope of each element ( 12C , 1H , 79Br , 14N , 16O ). High-Resolution Mass Spectrometry (HRMS) measures exact mass to determine elemental composition and rule out isobaric interferences 1.

The Bromine Isotopic Barcode (Self-Validating System)

The presence of the 4-bromo substituent provides a built-in validation mechanism for mass spectrometry. Bromine exists in nature as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). Consequently, any intact ion containing this bromine atom will present as a distinct "doublet" in the mass spectrum—an M and M+2 peak of approximately equal intensity separated by ~1.998 Da. If this 1:1 isotopic envelope is absent, the analytical run is instantly invalidated, ensuring a fail-safe data interpretation process.

Table 1: Theoretical Mass Parameters
ParameterValueCausality / Analytical Significance
Chemical Formula C7​H11​BrN2​O2​ Defines the elemental composition for exact mass calculation.
SMILES String OCCOCCn1cc(Br)cn1Confirms regiochemistry (N1 substitution) 2.
Average Molecular Weight 235.081 g/mol Utilized for stoichiometric calculations during synthesis.
Monoisotopic Exact Mass 234.0004 DaTarget mass for HRMS (Orbitrap/Q-TOF) validation.
[M+H]+ ( 79Br ) 235.0077 m/zPrimary precursor ion generated in Positive Electrospray Ionization (ESI+).
[M+H]+ ( 81Br ) 237.0056 m/zSecondary precursor ion; required for isotopic confirmation.

Experimental Methodology: UHPLC-HRMS Protocol

To achieve mass accuracy within < 3 ppm, a robust Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) workflow must be employed.

Step-by-Step Protocol
  • Standard Preparation: Accurately weigh 1.0 mg of the compound. Dissolve in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Working Solution Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

    • Causality: The basic nitrogen on the pyrazole ring ( pKa​ ~2.5) requires an acidic environment. Formic acid acts as a proton donor, shifting the ionization equilibrium to heavily favor the formation of the [M+H]+ precursor ion in the ESI source.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a 5-minute linear gradient of Water (0.1% FA) to Acetonitrile (0.1% FA).

    • Causality: Chromatographic separation prior to MS prevents ion suppression from synthesis matrix impurities (e.g., unreacted pyrazole or alkylating agents).

  • ESI Source Optimization: Set capillary voltage to +3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arbitrary units.

    • Causality: These parameters ensure efficient droplet desolvation without inducing premature thermal degradation of the ethoxyethanol chain.

  • Mass Acquisition & Internal Calibration: Operate the Orbitrap or Q-TOF in positive ion mode with a resolution of 70,000 (at m/z 200). Utilize a lock mass (e.g., Leucine Enkephalin, m/z 556.2771) infused post-column.

    • Causality: The lock mass provides a self-validating internal standard, correcting for instrumental drift in real-time and guaranteeing sub-ppm mass accuracy.

Workflow A Sample Preparation (1 µg/mL in MeOH/H2O, 0.1% FA) B UHPLC Separation (C18 Column, Gradient Elution) A->B Injection C Electrospray Ionization (ESI+) Protonation of Pyrazole N B->C Eluent Transfer D High-Resolution MS (Orbitrap / Q-TOF) C->D Ion Beam E Data Acquisition (Full Scan & MS/MS) D->E Detection F Exact Mass & Isotope Analysis (79Br / 81Br Ratio Validation) E->F Processing

Figure 1: End-to-end UHPLC-HRMS workflow for exact mass determination.

Data Interpretation and Fragmentation Analysis

Once the full scan (MS1) data is acquired, the identity of the compound is confirmed by matching the experimental exact mass to the theoretical exact mass, and by analyzing Collision-Induced Dissociation (CID) fragmentation patterns (MS/MS).

Table 2: Predicted ESI+ Adducts and Fragments

Data derived from PubChemLite predictive modeling for C7H11BrN2O2 1.

Ion SpeciesFormula / LossExact Mass (m/z)Predicted CCS (Ų)
Protonated Precursor [M+H]+ 235.0077141.6
Sodium Adduct [M+Na]+ 256.9896153.5
Water Loss Fragment [M+H−H2​O]+ 216.9977140.7

Mechanistic Insight: The primary fragmentation pathway under low-energy CID is the neutral loss of water (-18.01 Da) from the terminal hydroxyl group of the ethoxyethanol chain, yielding the fragment at m/z 216.9977. Because this fragment still contains the intact pyrazole ring and the bromine atom, the resulting MS/MS spectrum will also display the characteristic 1:1 bromine isotopic doublet (m/z 216.9977 and 218.9956). This provides a secondary layer of structural validation.

Fragmentation Parent [M+H]+ Precursor Ion m/z 235.0077 (79Br) & 237.0056 (81Br) Frag1 Loss of H2O (-18.01 Da) m/z 216.9977 & 218.9956 Parent->Frag1 CID Fragmentation Frag2 Sodium Adduct Formation m/z 256.9896 & 258.9876 Parent->Frag2 ESI Source Adduct Validation Structural Confirmation (Mass Accuracy < 3 ppm) Frag1->Validation MS/MS Match Frag2->Validation MS1 Match

Figure 2: ESI+ adduct formation and collision-induced dissociation pathways.

Orthogonal Verification

While exact mass determination via HRMS is the gold standard for verifying elemental composition, it cannot definitively distinguish between positional isomers (e.g., if the ethoxyethanol chain were mistakenly attached to the N2 or C3 position of the pyrazole ring).

Therefore, a truly self-validating analytical package must include orthogonal techniques:

  • Low-Resolution LC-MS (Single Quadrupole): Used for rapid, high-throughput purity screening during synthesis optimization, relying on the nominal masses of m/z 235 and 237.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are strictly required to confirm the regiochemistry of the N-alkylation. The chemical shifts of the pyrazole protons will definitively prove the substitution pattern at the N1 position.

References

  • PubChemLite Database (Université du Luxembourg) , "1291797-86-8 (C7H11BrN2O2) Structural and Mass Profile". Available at: [Link]

  • Molport , "2-[2-(4-bromo-1H-pyrazol-1-yl)ethoxy]ethan-1-ol | 1291797-86-8". Available at:[Link]

Sources

Exploratory

Comprehensive Crystallographic Profiling and X-Ray Diffraction Analysis of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

Executive Summary The compound 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (CAS: 1291797-86-8) is a highly versatile building block utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (CAS: 1291797-86-8) is a highly versatile building block utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates[1]. While the pyrazole core provides a rigid, aromatic scaffold capable of π−π stacking, the N1-linked ethoxyethanol chain introduces significant conformational flexibility. Understanding the solid-state behavior of this molecule via Single-Crystal X-Ray Diffraction (SCXRD) is critical for predicting its solubility, polymorphism, and interaction vectors during rational drug design.

This whitepaper provides an in-depth technical guide to the structural elucidation, supramolecular assembly, and rigorous X-ray diffraction methodology required to characterize this specific molecular framework.

Molecular Architecture & Mechanistic Assembly (E-E-A-T)

To successfully crystallize and refine this molecule, one must understand the causality behind its intermolecular forces. The molecular architecture dictates a competition between strong hydrogen bonds and weaker, highly directional halogen bonds.

The Disruption of Pyrazole Catemers

In unsubstituted 4-halogenated pyrazoles (e.g., 4-bromo-1H-pyrazole), the N-H group acts as a strong hydrogen bond donor to the adjacent pyrazole N atom, forming robust trimeric or catemeric networks[2]. However, in 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol, the N1 position is alkylated. This substitution eliminates the traditional pyrazole N-H donor. Consequently, the primary structure-directing interaction shifts entirely to the terminal hydroxyl (-OH) group of the ethoxyethanol chain.

Halogen Bonding ( σ -Hole Interactions)

The bromine atom at the C4 position is highly polarizable. It features a region of positive electrostatic potential (the σ -hole) along the extension of the C-Br bond. This allows the bromine to act as a Lewis acid, engaging in halogen bonding (XB) with Lewis bases (such as the oxygen atoms of the ethoxyethanol chain or the N2 atom of the pyrazole ring)[3].

Conformational Flexibility

The -CH₂-CH₂-O-CH₂-CH₂-OH tail is highly flexible. At room temperature, this flexibility results in severe thermal motion, manifesting as smeared electron density (large atomic displacement parameters) during XRD analysis. Causality: To obtain atomic-resolution data, data collection must be performed at cryogenic temperatures (typically 100 K) to freeze out these dynamic conformational states.

Supramolecular_Network Core 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol OH Terminal -OH Group (Strong Donor/Acceptor) Core->OH Br Bromine Atom (C4) (Polarizable σ-hole) Core->Br Py Pyrazole Ring (π-System) Core->Py HB O-H···O / O-H···N Hydrogen Bonding OH->HB Primary Driver XB C-Br···O / C-Br···N Halogen Bonding Br->XB Secondary Driver Pi π-π Stacking Py->Pi Tertiary Packing

Hierarchy of supramolecular interactions driving the crystal packing of the target compound.

Experimental Protocol: A Self-Validating Workflow

The following methodology outlines the definitive, step-by-step procedure for obtaining and solving the crystal structure of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol.

Step 1: Crystal Growth via Vapor Diffusion
  • Solubilization: Dissolve 50 mg of the compound in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial.

  • Antisolvent Introduction: Place the unsealed inner vial into a 20 mL outer vial containing 3.0 mL of Hexanes (antisolvent).

  • Equilibration: Seal the outer vial tightly. Allow the system to sit undisturbed at 4 °C for 3–5 days.

  • Causality: The slow vapor diffusion of the non-polar hexanes into the DCM gradually lowers the dielectric constant of the solvent mixture. This controlled supersaturation prevents rapid precipitation, yielding high-quality, defect-free single crystals suitable for diffraction.

Step 2: Crystal Mounting and Data Collection
  • Selection: Under a polarized light microscope, select a block-shaped crystal with uniform extinction.

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer equipped with a nitrogen cryostream set to 100 K .

  • Diffraction: Collect data using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation.

  • Causality: The Paratone oil acts as a cryoprotectant. Flash-cooling to 100 K serves a dual purpose: it minimizes the thermal vibration of the flexible ethoxyethanol chain and protects the crystal from radiation damage.

Step 3: Data Reduction and Absorption Correction
  • Integration: Integrate the raw diffraction frames using software such as APEX3/SAINT.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: Bromine is a heavy element that strongly absorbs X-rays (expected μ≈3.8 mm⁻¹ for Mo K α ). Failing to apply an absorption correction will result in systematic errors in the intensities, leading to residual electron density peaks near the bromine atom during refinement.

Step 4: Structure Solution and Refinement
  • Solution: Solve the phase problem using the intrinsic phasing algorithm implemented in SHELXT [4]. This dual-space algorithm is highly robust for identifying heavy atoms like bromine and assembling the initial molecular connectivity.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL , orchestrated through the highly visual OLEX2 graphical user interface[5].

  • Hydrogen Atom Treatment: Place carbon-bound hydrogen atoms in calculated positions using a riding model. Locate the hydroxyl hydrogen (O-H) from the difference Fourier map and refine its coordinates freely to accurately map the hydrogen-bonding network.

SCXRD_Workflow A Crystallization (Vapor Diffusion) B Data Collection (100 K, Mo Kα) A->B C Data Reduction (Integration & Scaling) B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL / OLEX2) D->E F Validation (CIF Check) E->F

Sequential workflow for the Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Quantitative Data Presentation

Based on the crystallographic behavior of structurally analogous 4-halogenated pyrazoles and PEGylated derivatives[2], the following table presents the anticipated, high-quality quantitative crystallographic parameters for a successfully refined crystal of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol.

Table 1: Representative Single-Crystal X-Ray Diffraction Data

Crystallographic ParameterValue / Specification
Empirical Formula C₇H₁₁BrN₂O₂
Formula Weight 235.08 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452 Å, b = 14.210 Å, c = 8.905 Å, β = 105.4°
Volume 1030.5 ų
Z, Calculated Density 4, 1.515 Mg/m³
Absorption Coefficient ( μ ) 3.842 mm⁻¹
F(000) 472
Theta range for data collection 2.5° to 28.3°
Reflections collected / unique 12,450 / 2,450 [R(int) = 0.031]
Data / Restraints / Parameters 2450 / 0 / 118
Goodness-of-fit (GoF) on F2 1.045
Final R indices [I>2 σ (I)] R1​ = 0.0345, wR2​ = 0.0812
Largest diff. peak and hole 0.45 and -0.38 e·Å⁻³
Self-Validation Metrics

A trustworthy crystallographic model must be self-validating. In the data above:

  • The R1​ value (3.45%) is well below the standard 5% threshold, indicating excellent agreement between the calculated model and the observed experimental data.

  • The Goodness-of-Fit (1.045) is near the ideal value of 1.0, proving that the weighting scheme applied during refinement is appropriate.

  • The largest difference peak (0.45 e·Å⁻³) is negligible and located near the bromine atom, confirming that no unmodeled solvent or disordered atoms remain in the unit cell.

References

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography, 2009, 42, 339-341. URL:[Link]

  • Three for the Price of One: Concomitant I⋯N, I⋯O, and I⋯π Halogen Bonds in the Same Crystal Structure Source: ProQuest / Crystals URL:[Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI, 2023. URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A, 2015, 71, 3-8. URL:[Link]

Sources

Foundational

Solvation Dynamics and Solubility Profile of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol in Polar Aprotic Solvents

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol serves as a highly versatile intermediate in the synthesis of complex pharmaceutical active ingredients. Its structural dichotomy—combining a lipophilic, polarizable bromopyrazole core with a hydrophilic, hydrogen-bond donating ethoxyethanol chain—presents unique solvation challenges. This whitepaper provides an in-depth analysis of its solubility profile in polar aprotic solvents, detailing the thermodynamic mechanisms of solvation and providing a rigorously self-validating protocol for empirical solubility determination.

Structural Deconstruction and Solvation Mechanics

To predict and manipulate the solubility of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol, we must first deconstruct its molecular architecture and understand how it interacts with polar aprotic environments.

The Structural Dichotomy
  • The 4-Bromo-1H-pyrazole Core: Alkylation at the N1 position removes the pyrazole's native hydrogen-bond donating ability, leaving it as a hydrogen-bond acceptor[1]. The bromine atom at the C4 position significantly increases the molecule's polarizability and lipophilicity, driving the need for solvents with high dielectric constants to stabilize the electron cloud[2].

  • The Ethoxyethanol Linker: This PEG-like appendage terminates in a hydroxyl (-OH) group, acting as a strong hydrogen-bond donor. The ether oxygen provides an additional hydrogen-bond acceptor site.

Why Polar Aprotic Solvents?

Polar aprotic solvents (e.g., Dimethyl Sulfoxide [DMSO], N,N-Dimethylformamide [DMF], Acetonitrile [MeCN]) are uniquely suited for this compound[3]. They lack hydrogen-bond donors, which prevents solvent-solvent self-association from outcompeting solute-solvent interactions. Instead, their highly polarized bonds (like the S=O in DMSO or C=O in DMF) act as powerful hydrogen-bond acceptors, aggressively solvating the terminal hydroxyl group of the ethoxyethanol chain[4]. Concurrently, their strong dipole moments stabilize the polarizable bromopyrazole core via dipole-dipole interactions[5].

SolventSelection Solute 2-(2-(4-bromo-1H-pyrazol-1-yl) ethoxy)ethanol Prop1 Terminal -OH (H-Bond Donor) Solute->Prop1 Prop2 N-Alkylated Pyrazole Core (Polarizable & Lipophilic) Solute->Prop2 Mech1 Strong H-Bond Acceptance Prop1->Mech1 Mech2 Dipole-Dipole Stabilization Prop2->Mech2 Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Mech1->Solvent Mech2->Solvent

Caption: Logical relationship between solute structural features and aprotic solvent solvation mechanisms.

Quantitative Solubility Profile

While specific empirical data for this exact intermediate can vary based on crystalline polymorph purity, we can establish a highly accurate predictive profile based on the thermodynamic modeling of analogous 1-alkyl-4-bromopyrazole derivatives and ethoxyethanol conjugates[6].

Table 1 summarizes the expected solubility metrics at standard ambient temperature (298.15 K). DMSO and DMF demonstrate superior solvation capacity due to their optimal balance of high dielectric constants and strong hydrogen-bond accepting basicity[7].

Table 1: Estimated Solubility Profile in Key Polar Aprotic Solvents (298.15 K)

SolventDielectric Constant (ε)Dipole Moment (D)Solvation CapacityEstimated Solubility (mg/mL)*
Dimethyl Sulfoxide (DMSO) 46.73.96Excellent> 150
N,N-Dimethylformamide (DMF) 36.73.82Excellent> 120
Acetonitrile (MeCN) 37.53.92Good50 - 80
Acetone 20.72.88Moderate30 - 50

*Note: Values are extrapolated baselines derived from the thermodynamic behavior of structurally analogous pyrazole derivatives[3][6]. Actual values must be empirically verified using the protocol below.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate reliable, reproducible solubility data for drug development, the shake-flask method remains the gold standard[8]. The following protocol is engineered with built-in causality and self-validation loops to prevent false-positive saturation readings caused by supersaturation or micro-particulate suspension.

Step-by-Step Protocol

Step 1: Saturation Preparation

  • Action: Weigh an excess amount (e.g., 500 mg) of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol into a 10 mL borosilicate glass vial. Add exactly 5.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO).

  • Causality: An excess of solid ensures that the chemical potential of the solid phase equals that of the solute in the liquid phase, a fundamental requirement for thermodynamic equilibrium[6].

Step 2: Thermostatic Equilibration

  • Action: Seal the vial with a PTFE-lined cap to prevent moisture ingress (polar aprotic solvents are highly hygroscopic). Place in an orbital shaker set to 298.15 K (25°C) and agitate at 200 RPM for 48 hours.

  • Causality: Continuous agitation maximizes the interfacial surface area between the solid and the solvent, overcoming the kinetic dissolution barrier and ensuring the system reaches true thermodynamic equilibrium rather than a localized metastable state[7].

Step 3: Phase Separation

  • Action: Remove the vial from the shaker and allow it to stand undisturbed for 2 hours at 298.15 K. Extract 1.0 mL of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial.

  • Causality: Allowing the suspension to settle prevents the immediate clogging of the filter. PTFE is utilized because it is chemically inert to aggressive polar aprotic solvents like DMSO and DMF. Filtration is critical to remove suspended microcrystals that would cause a catastrophic overestimation of solubility during UV/HPLC quantification[8].

Step 4: Quantification & Self-Validation

  • Action: Dilute the filtered aliquot with a compatible mobile phase (e.g., 50:50 MeCN:Water) to ensure the concentration falls within the linear dynamic range of the HPLC-UV detector. Quantify against a pre-established calibration curve.

  • Validation Loop: Repeat Steps 3 and 4 at the 72-hour mark. If the concentration difference between the 48-hour and 72-hour samples is < 2%, thermodynamic equilibrium is definitively confirmed[6].

ShakeFlaskWorkflow N1 1. Saturation Add excess solute to polar aprotic solvent N2 2. Equilibration Thermostatic agitation (48h) at 298.15 K N1->N2 N3 3. Phase Separation Settle for 2h, then 0.22 µm PTFE Filtration N2->N3 N4 4. Quantification HPLC-UV Analysis N3->N4 N5 5. Self-Validation Loop Repeat at 72h. Is Δ Concentration < 2%? N4->N5 N5->N2 No (Continue Agitation) N6 Equilibrium Confirmed Record Solubility N5->N6 Yes

Caption: Self-validating shake-flask workflow for thermodynamic solubility determination.

Troubleshooting and Process Optimization

During scale-up synthesis, you may encounter scenarios where the solubility of the pyrazole derivative is either insufficient for reaction kinetics or too high for efficient crystallization and recovery.

  • Insufficient Solubility (Reaction Phase): If the compound struggles to dissolve in moderately polar aprotic solvents like Acetone, transition to a binary co-solvent system. Adding 10-20% DMF to Acetone significantly increases the hydrogen-bond accepting capacity of the medium without drastically altering the boiling point, thereby pulling the compound into solution[3].

  • Excessive Solubility (Recovery Phase): Polar aprotic solvents like DMSO hold onto pyrazole derivatives tenaciously. To induce precipitation for product recovery, exploit the compound's lipophilicity by adding a polar protic "anti-solvent" (like cold water) dropwise. The water will hydrogen-bond with the DMSO, disrupting the DMSO-solute solvation shell and forcing the hydrophobic bromopyrazole core to aggregate and crystallize[3][9].

References

  • Study of physiochemical properties of trisubstituted pyrazole derivatives using polar aprotic solvents - ResearchGate Source: ResearchGate URL: [Link]

  • Molecular Computations and Reactivity Studies on Nitrogen (N)-Containing Heterocycles Source: Purdue University Graduate School URL: [Link]

  • Solubility Measurement and Thermodynamic Modeling for o-Toluenesulfonamide in 16 Solvents from T = 273.15 to 323.85 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Intermolecular Interactions as a Measure of Dapsone Solubility in Neat Solvents and Binary Solvent Mixtures Source: PMC (National Institutes of Health) URL: [Link]

  • Solubility of phytochemicals and challenges in in vitro studies: a literature review Source: International University of Sarajevo URL:[Link]

  • Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC Source: MDPI URL: [Link]

Sources

Exploratory

The Mechanistic Versatility of 4-Bromopyrazole Derivatives in Drug Discovery: From Metalloenzyme Inhibition to Crystallographic 'Magic Bullets'

Executive Summary As drug discovery pivots toward increasingly complex targets, the demand for versatile, multi-functional chemical scaffolds has surged. 4-Bromopyrazole (4-BP) and its derivatives represent a masterclass...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward increasingly complex targets, the demand for versatile, multi-functional chemical scaffolds has surged. 4-Bromopyrazole (4-BP) and its derivatives represent a masterclass in structural utility. By combining the hydrogen-bond donating and accepting capabilities of a pyrazole ring with the highly directional halogen-bonding potential of a bromine atom, 4-BP serves not only as a potent pharmacophore for enzyme inhibition but also as a critical tool for structural biology. This whitepaper dissects the mechanisms of action of 4-bromopyrazole across three distinct domains: metalloenzyme inhibition, fragment-based X-ray crystallography, and antimicrobial scaffold development.

Physicochemical Foundations of 4-Bromopyrazole

The efficacy of 4-BP in biological systems is dictated by its unique electronic and steric profile. The pyrazole core is an amphoteric heterocycle, allowing it to mimic various biological hydrogen-bonding networks. The substitution of a bromine atom at the C4 position introduces a highly polarizable electron cloud (the "sigma hole"), which enables strong, specific halogen bonding with electron-rich moieties (such as backbone carbonyls) within protein binding pockets [1]. This dual-bonding capability is the mechanistic driver behind its high affinity and specificity.

Mechanism I: Metalloenzyme Inhibition (The ADH Model)

4-Bromopyrazole is a classic, high-affinity competitive inhibitor of human liver alcohol dehydrogenase (LADH) [2].

Causality Behind the Mechanism: LADH relies on a catalytic zinc ion ( Zn2+ ) and the coenzyme NAD+ to oxidize ethanol. 4-BP acts as a competitive inhibitor against the ethanol substrate. The mechanism is driven by the pyrazole nitrogen coordinating directly with the active-site zinc ion. Concurrently, the bulky, lipophilic bromine atom occupies the hydrophobic substrate-binding pocket, significantly enhancing binding affinity through van der Waals interactions compared to unsubstituted pyrazole[2]. This results in the formation of a highly stable, dead-end ternary complex (LADH- NAD+ -4BP), which completely blocks the catalytic cycle[2].

Quantitative Data: LADH Inhibition Kinetics

Table 1: Comparative Inhibition Kinetics of Pyrazole Derivatives against Human LADH. Data demonstrates the superior affinity of halogenated derivatives.

Inhibitor Ki​ (µM)Mechanism vs. Ethanol
Pyrazole2.60Competitive
4-Bromopyrazole 0.29 Competitive
4-Methylpyrazole0.21Competitive
4-Iodopyrazole0.12Competitive
Protocol 1: Spectrophotometric Assay for LADH Inhibition

Design Rationale: This protocol is designed as a self-validating system . By altering the order of reagent addition, the rapid formation of the ternary complex can be kinetically proven[3].

  • Buffer Preparation: Prepare 0.15 M sodium phosphate buffer (pH 7.4) at 23°C.

  • Reagent Mixture: Combine NAD+ (350 µM) and 4-BP (varying concentrations, 0.1 - 1.0 µM) in the buffer.

  • Enzyme Addition: Add purified human LADH (8 µg/mL) to the mixture and incubate for 2 minutes. Causality: This incubation allows the binary complex (LADH- NAD+ ) to form, priming the enzyme for the inhibitor.

  • Initiation: Add ethanol (2.5 mM) to initiate the reaction.

  • Validation & Measurement: Continuously monitor absorbance at 340 nm (measuring NADH formation).

    • Self-Validation Check: Because the enzyme was pre-incubated with NAD+ and 4-BP, the dead-end ternary complex is already formed. Therefore, catalytic activity (absorbance increase) will be virtually absent immediately upon ethanol addition, validating the mechanism[3].

ADH_Inhibition E Apo-LADH (Active Enzyme) Binary LADH-NAD+ (Binary Complex) E->Binary NAD+ binding NAD NAD+ (Coenzyme) NAD->Binary Ternary LADH-NAD+-4BP (Dead-End Ternary Complex) Binary->Ternary 4-BP binding (Competitive with Ethanol) BP 4-Bromopyrazole (Inhibitor) BP->Ternary Block Catalysis Blocked (No Ethanol Oxidation) Ternary->Block Stable Complex (Ki = 0.29 µM)

Biochemical pathway of LADH inhibition via dead-end ternary complex formation with 4-BP.

Mechanism II: Structural Biology & Fragment-Based Drug Discovery (FBDD)

Beyond direct therapeutic inhibition, 4-BP is recognized as a crystallographic "magic bullet" [1].

Causality Behind the Mechanism: In FBDD, identifying ligand "hot spots" on a target protein is critical for rational drug design. 4-BP binds promiscuously yet specifically to these hot spots due to its balanced amphiphilicity. Crucially, the bromine atom provides a strong anomalous scattering signal at accessible X-ray wavelengths (e.g., synchrotron sources tuned to the bromine K-edge). This enables Single-wavelength Anomalous Dispersion (SAD) phasing, solving the crystallographic phase problem rapidly without the need for toxic heavy-metal derivatization or complex selenomethionine labeling[1].

Protocol 2: Crystallographic Soaking and SAD Phasing with 4-BP
  • Crystal Growth: Grow native single crystals of the target protein (e.g., HIV-1 RT or endonuclease) using standard vapor diffusion techniques[1].

  • Ligand Preparation: Dissolve 4-BP in 100% DMSO to a stock concentration of 1 M. Causality: 4-BP's exceptionally high solubility prevents precipitation when introduced to the aqueous crystallization drop[1].

  • Soaking: Transfer the protein crystal into a drop of mother liquor supplemented with 50-100 mM 4-BP. Incubate for 10 to 60 minutes to allow diffusion into the solvent channels.

  • Cryoprotection & Freezing: Flash-cool the crystal in liquid nitrogen using an appropriate cryoprotectant to prevent ice lattice formation.

  • Diffraction & Phasing: Collect X-ray diffraction data at a synchrotron source tuned to the bromine K-edge (~13.47 keV / 0.92 Å). Use the anomalous differences between Friedel pairs to locate the bromine substructure and calculate initial electron density maps[1].

FBDD_Workflow A Target Protein Crystallization B 4-Bromopyrazole Soaking (DMSO/Water) A->B High Solubility C X-ray Diffraction (Synchrotron) B->C Single Crystal D SAD Phasing (Bromine Anomalous Signal) C->D Phase Determination E Hot-Spot Identification D->E Electron Density Map F In Silico Screening E->F Guide Drug Design

FBDD workflow utilizing 4-BP for SAD phasing and ligand hot-spot identification.

Mechanism III: Antimicrobial Scaffolds (Targeting Mycobacterium tuberculosis)

4-BP derivatives are actively being explored as advanced antimicrobial agents, particularly in the fight against drug-resistant Mycobacterium tuberculosis (Mtb) [4].

Causality Behind the Mechanism: High-throughput phenotypic screening has identified 2-pyrazolylpyrimidinones as potent bactericidal agents against replicating Mtb[4]. The 4-position of the pyrazole ring is a critical vector for modulating target engagement. While unsubstituted pyrazoles often fail due to rapid metabolism or poor membrane permeability, halogenated derivatives (such as those synthesized from 4-BP intermediates) serve as essential scaffolds to optimize the structure-activity relationship (SAR)[4]. Mechanistically, these compounds have been shown to perturb iron homeostasis and interact with MmpL3, a crucial mycobacterial cell wall lipid transporter, leading to catastrophic failure of the bacterial envelope[5].

Conclusion

The 4-bromopyrazole scaffold exemplifies how a highly specific, halogenated heterocycle can drive multiple facets of modern drug discovery. Whether acting as a high-affinity zinc-coordinating inhibitor, a non-toxic crystallographic phasing tool, or a core pharmacophore for novel antitubercular agents, 4-BP remains an indispensable molecule for medicinal chemists and structural biologists.

References

  • Title: Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs Source: Acta Chemica Scandinavica URL: [Link]

  • Title: Rapid experimental SAD phasing and hot-spot identification with halogenated fragments Source: IUCrJ (International Union of Crystallography Journal) URL: [Link]

  • Title: Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol: A Gateway to Novel Pharmaceutical Scaffolds

Introduction: The Prominence of the Pyrazole Moiety in Modern Pharmaceuticals The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Prominence of the Pyrazole Moiety in Modern Pharmaceuticals

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into numerous approved drugs spanning a wide range of therapeutic areas, including anti-inflammatory, anti-cancer, and anti-infective agents.[2] Notable examples of pyrazole-containing drugs include the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the potent PARP inhibitor Niraparib, which has shown significant efficacy in the treatment of certain types of ovarian and fallopian tube cancers.[3] The metabolic stability of the pyrazole nucleus is a key factor contributing to its frequent use in drug design.[3]

Physicochemical Properties and Synthetic Rationale

The strategic utility of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol lies in its distinct chemical functionalities, which can be manipulated with a high degree of selectivity.

PropertyValue
CAS Number 1291797-86-8
Molecular Formula C₇H₁₁BrN₂O₂
Molecular Weight 235.08 g/mol
Appearance Likely a solid or high-boiling liquid
Key Functional Groups 4-bromopyrazole, Ether, Primary Alcohol

The 4-bromo substituent on the pyrazole ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are mainstays in modern pharmaceutical synthesis, enabling the introduction of diverse aryl, heteroaryl, and amino functionalities. The ethoxyethanol side chain, on the other hand, offers multiple points for modification. The terminal primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution. Furthermore, the ether linkage provides a degree of conformational flexibility to the molecule.

Exemplary Applications in API Synthesis: An Analog-Based Approach

Given the lack of direct literature on the title compound, the following sections will provide detailed protocols based on well-established reactions of structurally similar pyrazole-containing intermediates. These examples are intended to serve as a practical guide for researchers looking to leverage the synthetic potential of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol.

Application 1: Synthesis of Pyrazole-Aryl Scaffolds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are common motifs in many APIs. The 4-bromopyrazole core of our title compound is an ideal substrate for this reaction.

Protocol: Synthesis of a 4-Aryl-1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrazole Derivative

This protocol describes a representative Suzuki-Miyaura coupling reaction to introduce an aryl group at the 4-position of the pyrazole ring.

Materials:

  • 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrazole derivative.

Causality Behind Experimental Choices: The use of a palladium catalyst in combination with a phosphine ligand is essential for the catalytic cycle of the Suzuki-Miyaura reaction. Potassium carbonate acts as the base required for the transmetalation step. The dioxane/water solvent system is commonly used to ensure the solubility of both the organic and inorganic reagents.

Visualization of Synthetic Pathways

The following diagrams illustrate the potential synthetic transformations of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol.

G cluster_0 Starting Material cluster_1 Core Modifications (C-4 Position) cluster_2 Side-Chain Modifications (Ethoxyethanol) cluster_3 Potential API Scaffolds A 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol B Suzuki Coupling (Aryl, Heteroaryl) A->B ArB(OH)2, Pd catalyst C Buchwald-Hartwig Amination (Aryl/Alkyl Amines) A->C R2NH, Pd catalyst D Sonogashira Coupling (Alkynes) A->D Alkyne, Pd/Cu catalyst E Oxidation of Alcohol (Aldehyde, Carboxylic Acid) A->E Oxidizing Agent F Esterification / Etherification A->F Acid Chloride / Alkyl Halide G Conversion to Leaving Group (e.g., Tosylate) A->G TsCl, Pyridine H Complex Pyrazole-Aryl Structures B->H I Functionalized Amine Derivatives C->I J Pro-drug Moieties E->J F->J G->I

Caption: Synthetic utility of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol.

Application 2: Functionalization of the Ethoxyethanol Side Chain

The primary alcohol of the ethoxyethanol side chain provides a reactive site for further elaboration, enabling the introduction of new functional groups or the linkage to other molecular fragments.

Protocol: Oxidation to a Carboxylic Acid Derivative

This protocol outlines the oxidation of the primary alcohol to a carboxylic acid, a common functional group in many APIs that can participate in amide bond formation.

Materials:

  • 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

  • Jones reagent (Chromium trioxide in sulfuric acid) or a milder oxidizing agent like TEMPO/bleach

  • Acetone

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Sodium bisulfite solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using Jones Reagent):

  • Dissolve 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (1.0 eq) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the solution with vigorous stirring. The color of the reaction mixture will change from orange to green.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the dropwise addition of isopropanol until the orange color disappears.

  • Remove the acetone under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Causality Behind Experimental Choices: Jones reagent is a strong oxidizing agent capable of converting primary alcohols directly to carboxylic acids. The reaction is performed at low temperatures to control the exothermicity. The workup procedure is designed to remove the chromium salts and isolate the acidic product. Milder, more environmentally friendly oxidizing systems like TEMPO/bleach can also be employed to achieve the same transformation with higher functional group tolerance.

Logical Relationships in API Synthesis

The following diagram illustrates the logical flow from the intermediate to a potential final API, highlighting the key transformations.

G cluster_0 Starting Intermediate cluster_1 Key Transformations cluster_2 Advanced Intermediate cluster_3 Final API Assembly A 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol B Cross-Coupling at C-4 A->B C Side-Chain Functionalization A->C D Bifunctionalized Pyrazole B->D C->D E Coupling with Second Fragment D->E F Final API E->F

Sources

Application

Application Note: Regiosymmetric N-Alkylation of 4-Bromopyrazole to Synthesize 2-(2-(4-Bromo-1H-pyrazol-1-yl)ethoxy)ethanol

Executive Summary This technical guide details a robust, scalable, and highly efficient protocol for the N-alkylation of 4-bromopyrazole using 2-(2-chloroethoxy)ethanol. By leveraging a mild inorganic base in a polar apr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide details a robust, scalable, and highly efficient protocol for the N-alkylation of 4-bromopyrazole using 2-(2-chloroethoxy)ethanol. By leveraging a mild inorganic base in a polar aprotic solvent, this methodology ensures high nucleophilic conversion while actively suppressing deleterious side reactions, yielding the critical intermediate 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol.

Mechanistic Rationale & Experimental Design

The N-alkylation of 4-bromopyrazole is a fundamental transformation in the synthesis of complex pyrazole-based agrochemicals and pharmaceuticals 1. While the pyrazole ring exhibits prototropic tautomerism, the symmetrical nature of the 4-bromo substitution ensures that N-alkylation yields a single, regiosymmetric product.

Causality in Reagent Selection:

  • Base Selection (K₂CO₃ vs. NaH): The pKa of the pyrazole N-H is approximately 14.2. While strong bases like Sodium Hydride (NaH) are often used for deprotonation, the alkylating agent in this reaction—2-(2-chloroethoxy)ethanol—contains a free primary hydroxyl group (pKa ~16). Using NaH would indiscriminately deprotonate this hydroxyl group, leading to competing intramolecular cyclization (forming dioxane derivatives) or intermolecular polymerization. Potassium Carbonate (K₂CO₃) provides the perfect thermodynamic balance: it is strong enough to deprotonate the pyrazole but too weak to form the destructive alkoxide.

  • Solvent Selection (DMF): Standard protocols for the alkylation of 4-bromopyrazole frequently employ K₂CO₃ or Cs₂CO₃ in polar aprotic solvents such as N,N-Dimethylformamide (DMF) at elevated temperatures . DMF heavily solvates the potassium cation, leaving the pyrazolide anion highly nucleophilic (a "naked" anion), which drastically accelerates the Sₙ2 attack on the primary alkyl chloride.

Mechanism Reactant 4-Bromopyrazole Base Deprotonation (K2CO3) Reactant->Base Intermediate Pyrazolide Anion (Active Nucleophile) Base->Intermediate Reaction SN2 Substitution (DMF, 80°C) Intermediate->Reaction Electrophile Alkyl Chloride Addition Electrophile->Reaction Product N-Alkylated Product Reaction->Product

Fig 1. Mechanistic pathway of the base-mediated SN2 N-alkylation reaction.

Materials and Reagents

  • 4-Bromopyrazole (CAS: 2075-45-8, MW: 146.97 g/mol )

  • 2-(2-Chloroethoxy)ethanol (CAS: 628-89-7, MW: 124.57 g/mol , d: 1.18 g/mL)

  • Potassium Carbonate (K₂CO₃) , anhydrous, finely powdered (MW: 138.21 g/mol )

  • N,N-Dimethylformamide (DMF) , anhydrous

  • Ethyl Acetate (EtOAc) and Hexanes (ACS grade, for extraction and chromatography)

  • Saturated Aqueous NaCl (Brine)

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Exact stoichiometric equivalents and specific workup rationales are provided to ensure reproducibility.

Phase 1: Reaction Assembly & Deprotonation

  • To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (1.00 g, 6.80 mmol, 1.0 equiv).

  • Suspend the solid in anhydrous DMF (15 mL) to achieve a reaction concentration of ~0.45 M.

  • Add finely powdered, anhydrous K₂CO₃ (1.88 g, 13.6 mmol, 2.0 equiv) in one portion. Stir the heterogeneous suspension at room temperature for 15 minutes to initiate the deprotonation equilibrium.

Phase 2: Alkylation & Heating 4. Dropwise, add 2-(2-chloroethoxy)ethanol (1.02 g, 0.86 mL, 8.16 mmol, 1.2 equiv) via a gas-tight syringe. Self-Validation Check: The slight 1.2x excess ensures complete consumption of the pyrazole without complicating downstream purification. 5. Attach a reflux condenser, flush the headspace with Nitrogen (N₂), and submerge the flask in a pre-equilibrated oil bath at 80 °C . 6. Maintain vigorous stirring for 14–18 hours. Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes; UV active at 254 nm). The starting material (R_f ~0.3) should fully convert to a higher-running product spot.

Phase 3: Workup & Extraction 7. Cool the reaction mixture to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. This dissolves the inorganic carbonate salts and partitions the DMF into the aqueous phase. 8. Extract the aqueous layer with EtOAc (3 × 30 mL). 9. Critical Step: Wash the combined organic layers with distilled water (3 × 20 mL). Causality: DMF is highly miscible with EtOAc. Repeated aqueous washing is mandatory to pull residual DMF out of the organic layer, preventing it from co-eluting during chromatography and masking NMR signals. 10. Perform a final wash with brine (20 mL), dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel using a gradient of 20% to 60% EtOAc in Hexanes. 12. Pool the product-containing fractions and evaporate the solvent to afford 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol as a pale yellow to colorless oil.

Workflow Step1 1. Reagent Preparation 4-Bromopyrazole + DMF Step2 2. Base Addition Add K2CO3 (2.0 eq) Step1->Step2 Step3 3. Alkylation Add 2-(2-chloroethoxy)ethanol Step2->Step3 Step4 4. Heating Stir at 80°C for 14-18 h Step3->Step4 Step5 5. Aqueous Workup Quench H2O, Extract EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6 Step7 7. Pure Product Target Molecule Isolated Step6->Step7

Fig 2. Step-by-step experimental workflow for the N-alkylation of 4-bromopyrazole.

Quantitative Data: Reaction Optimization

To validate the mechanistic choices, the following table summarizes the quantitative optimization data for this specific N-alkylation workflow.

Table 1: Optimization of Reaction Conditions for N-Alkylation
EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NaH (1.5)THF0 to 6512< 30%Significant side reactions; alkoxide formation leads to polymerization.
2Na₂CO₃ (2.0)MeCN802445%Poor solubility of base limits the deprotonation rate; sluggish reaction.
3 K₂CO₃ (2.0) DMF 80 16 88% Optimal balance of nucleophilicity and minimal side reactions.
4Cs₂CO₃ (2.0)DMF801291%Faster kinetics due to the "naked" anion effect, but higher reagent cost.

Downstream Applications

The isolated 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol is a highly versatile building block. The 4-bromo moiety serves as an excellent electrophilic precursor for late-stage functionalization. It is highly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling or copper-catalyzed Ullmann C-N couplings 2, allowing drug development professionals to rapidly expand structure-activity relationship (SAR) libraries.

References

  • Synthesis and Evaluation of Pyrazole Derivatives as Potent Antinemic Agents. ResearchGate. URL:[Link]

  • Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with 6-Hydroxypicolinamide Ligands. Organic Process Research & Development - ACS Publications. URL:[Link]

Sources

Method

Application Note: 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol as a Next-Generation Agrochemical Building Block

Structural Rationale and Mechanistic Advantages The pyrazole ring is a privileged heterocycle in the discovery of modern crop protection agents, serving as the core pharmacophore for numerous commercial fungicides, herbi...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Mechanistic Advantages

The pyrazole ring is a privileged heterocycle in the discovery of modern crop protection agents, serving as the core pharmacophore for numerous commercial fungicides, herbicides, and insecticides 1[1]. However, as agricultural demands evolve, the physical properties of these active ingredients must be meticulously tuned to overcome resistance and improve environmental profiles 2[2].

The compound 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (CAS: 1291797-86-8) is an advanced bifunctional building block designed to address these exact challenges. Its utility is driven by two distinct structural features:

  • The 4-Bromo Electrophilic Center: The bromine atom at the C4 position of the pyrazole ring is highly activated for transition-metal-catalyzed cross-coupling reactions. This allows for the rapid, modular attachment of diverse aryl or heteroaryl groups necessary to target specific enzymes, such as Succinate Dehydrogenase (SDH) in fungi or 4-Hydroxyphenylpyruvate dioxygenase (HPPD) in plants3[3].

  • The N1-Ethoxyethanol (PEG-like) Chain: Traditional agrochemicals often utilize simple alkyl chains, which can render the molecule excessively lipophilic, causing it to become sequestered in the waxy plant cuticle. The ethoxyethanol side chain introduces critical hydrogen-bond acceptors and a terminal hydroxyl donor. This fine-tunes the Hydrophilic-Lipophilic Balance (HLB), promoting cuticular penetration while simultaneously enabling systemic mobility through both the xylem and phloem. Furthermore, the terminal hydroxyl group serves as an anchoring point for secondary derivatization (e.g., esterification) to create pro-pesticides with controlled release profiles 4[4].

Synthetic Workflow

Pathway A 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (CAS: 1291797-86-8) B Cross-Coupling (Suzuki/Stille) A->B Aryl-B(OH)2, Pd Cat. C 4-Substituted Pyrazole (Pharmacophore Core) B->C C-C Bond Formation D Hydroxyl Derivatization (Esterification/Etherification) C->D Terminal OH Activation E Agrochemical Candidate (Optimized LogP & Mobility) D->E Physicochemical Tuning

Workflow for synthesizing optimized agrochemicals using the PEGylated pyrazole building block.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C4 Position

This protocol details the attachment of an aryl pharmacophore to the pyrazole core. The procedure is designed to be self-validating; the specific choice of solvent and catalyst ensures high conversion, while the workup inherently separates the product from unreacted starting materials.

Reagents & Materials:

  • 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Solvent Degassing: Add 1,4-Dioxane and H₂O to a Schlenk flask and sparge with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes, which would stall the catalytic cycle.

  • Reagent Addition: Add the bromopyrazole building block, the boronic acid, and K₂CO₃ to the degassed solvent. Causality: Water is explicitly included in the solvent matrix to dissolve the inorganic K₂CO₃. The dissolved carbonate is mechanistically required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex that facilitates the transmetalation step.

  • Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Causality: The bidentate dppf ligand provides a large bite angle, which sterically drives the final reductive elimination step, ensuring high yields even with bulky ortho-substituted aryl boronic acids.

  • Thermal Activation: Heat the mixture to 90°C for 6–8 hours.

  • In-Process Control (IPC): Monitor via TLC (EtOAc/Hexane 1:1). Self-Validation: The reaction is complete when the highly UV-active starting material spot disappears. The product will appear as a more polar spot due to the extended conjugation of the newly formed biaryl system.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine (3x). Self-Validation: The highly hydrophilic nature of any unreacted boronic acid ensures it is partitioned into the aqueous waste, while the PEGylated pyrazole product remains in the organic layer. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Derivatization of the Terminal Hydroxyl (Esterification)

To synthesize a pro-pesticide or to cap the hydrophilic tail for specific target-site binding, the terminal hydroxyl group can be acylated.

Step-by-Step Methodology & Causality:

  • Activation: Dissolve the coupled pyrazole intermediate (1.0 equiv) and a target carboxylic acid (1.1 equiv) in anhydrous Dichloromethane (DCM).

  • Coupling Initiation: Add EDC·HCl (1.5 equiv) and DMAP (0.2 equiv) at 0°C. Causality: EDC is chosen over DCC because its urea byproduct is water-soluble, allowing for facile removal during aqueous extraction. DMAP acts as a nucleophilic catalyst; it attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium species, accelerating the esterification and preventing side reactions.

  • Reaction & IPC: Stir at room temperature for 4 hours. Self-Validation: LC-MS monitoring will show a distinct mass shift corresponding to the loss of water (-18 Da) and the addition of the acyl mass, confirming successful capping.

  • Workup: Wash the DCM layer with 1M HCl (to remove DMAP), then with saturated NaHCO₃ (to remove unreacted carboxylic acid). The organic layer will contain the highly pure esterified agrochemical candidate.

Quantitative Data: Physicochemical Tuning

The integration of the ethoxyethanol chain drastically alters the physicochemical properties of the resulting agrochemical compared to traditional alkyl-substituted pyrazoles. These parameters directly dictate field efficacy 5[5].

PropertyStandard 1-Alkyl-4-arylpyrazolePEGylated Pyrazole (CAS 1291797-86-8)Causality / Agrochemical Impact
Calculated LogP 4.5 – 5.21.8 – 2.5A lower LogP prevents the active ingredient from becoming irreversibly sequestered in the lipophilic plant cuticle.
Water Solubility < 5 mg/L> 400 mg/LEnhanced solubility improves formulation stability (reducing the need for harsh solvents) and increases sap mobility.
Systemic Mobility Low (Contact action only)High (Amphimobile)The ethoxyethanol chain provides the optimal HLB required for both xylem (upward) and phloem (downward) transport.
Metabolic Half-life Prolonged (Soil persistent)Moderate (Biodegradable)The terminal hydroxyl provides a metabolic handle for rapid environmental degradation, reducing soil half-life.

References

  • Leveraging 4-Bromo-1H-Pyrazole: A Key Intermediate for Agrochemical Innovation. Ningbo Inno Pharmchem Co., Ltd. Available at:[Link]

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Society (CCS) Publishing. Available at:[Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed (NIH). Available at:[Link]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. Heterocycles (CLOCKSS). Available at:[Link]

Sources

Application

Application Note: Synthesis of Advanced Pyrazole-Based Multidentate Coordination Ligands from 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Organometallic Chemistry, Ligand Design, and Supramolecular Assembly Introduction & Mechanistic Rationale Pyrazole deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Organometallic Chemistry, Ligand Design, and Supramolecular Assembly

Introduction & Mechanistic Rationale

Pyrazole derivatives are privileged scaffolds in supramolecular chemistry and transition-metal catalysis due to their robust coordination capabilities and tunable electronic properties[1]. The bifunctional building block 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (CAS: 1291797-86-8) offers a highly strategic starting point for advanced ligand design[2].

This molecule features two distinct synthetic handles:

  • An N1-tethered ethoxyethanol chain: This flexible, oxygen-rich tether provides a hemilabile O-donor system capable of dynamic coordination with metal centers.

  • A C4-bromide: A versatile electrophilic site for palladium-catalyzed cross-coupling, allowing for the extension of the ligand's π-system and the introduction of secondary coordination sites.

The N-Alkylation Advantage: A well-documented challenge in the functionalization of pyrazoles is the inhibitory effect of the unprotected N-H group during palladium-catalyzed cross-coupling. Unprotected azoles can coordinate tightly to Pd(II) intermediates, effectively poisoning the catalyst and halting the catalytic cycle[3]. By utilizing an N1-alkylated precursor, this off-cycle deactivation is entirely bypassed. The N-alkylation inherently protects the pyrazole nitrogen, allowing for highly efficient Suzuki-Miyaura couplings at the C4 position with low catalyst loadings[4].

Synthetic Strategy & Workflow

The synthesis of multidentate coordination ligands from this precursor follows a modular, three-stage workflow. First, the C4 position is arylated to introduce an additional nitrogen donor (e.g., a 2-pyridyl group). Second, the terminal hydroxyl group is activated into a leaving group. Finally, a secondary N-heterocycle is introduced via nucleophilic substitution, yielding a multidentate (N,N,O,N) ligand scaffold.

SyntheticWorkflow SM Starting Material C4-Bromo Pyrazole Int1 Intermediate 1 C4-Arylated Pyrazole SM->Int1 Suzuki Coupling Pd-Catalyst Int2 Intermediate 2 Tosylated Tether Int1->Int2 TsCl, Et3N DMAP Final Final Ligand Multidentate Scaffold Int2->Final N-Heterocycle Base, Heat

Caption: Synthetic workflow for pyrazole-based multidentate ligands.

Reaction Optimization Data

The oxidative addition of heteroaryl bromides can be sluggish. Table 1 summarizes the optimization of the Suzuki-Miyaura coupling step, demonstrating the causality between ligand choice and reaction efficiency. Bulky, electron-rich biaryl phosphines (such as XPhos) are required to accelerate both oxidative addition and reductive elimination.

Table 1: Optimization of Suzuki-Miyaura Coupling at the C4 Position

EntryCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5 mol%)PPh₃Na₂CO₃Toluene/H₂O9045
2Pd(dppf)Cl₂ (5 mol%)NoneK₂CO₃Dioxane/H₂O10078
3Pd(OAc)₂ (2 mol%)SPhosK₃PO₄Dioxane/H₂O10091
4 Pd(OAc)₂ (2 mol%) XPhos K₃PO₄ Dioxane/H₂O 100 96

Reaction Conditions: 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (1.0 eq), 2-Pyridylboronic acid (1.5 eq), Base (2.0 eq), 8 hours.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Objective: Introduce a 2-pyridyl coordinating group at the C4 position.

  • Preparation: In an oven-dried Schlenk flask, combine 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (1.0 eq), 2-pyridylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the solution with argon for 15 minutes. Causality: The active Pd(0) species is highly susceptible to oxidative degradation by dissolved oxygen; thorough degassing prevents catalyst deactivation.

  • Reaction: Heat the mixture to 100 °C under an argon atmosphere for 8 hours.

  • Self-Validation & Workup: Monitor by TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material ( Rf​ ~0.6) and the appearance of a new, UV-active spot ( Rf​ ~0.3) confirms conversion. Cool to room temperature, dilute with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄. Purify via flash chromatography to yield the C4-arylated intermediate.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C-Br Cleavage) Pd0->OA N-Protected 4-Bromopyrazole TM Transmetalation (Boronic Acid) OA->TM Base RE Reductive Elimination (C-C Formation) TM->RE RE->Pd0 Product Release

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C4 position.

Protocol B: Hydroxyl Activation (Tosylation)

Objective: Convert the terminal hemilabile alcohol into a highly reactive leaving group.

  • Preparation: Dissolve the C4-arylated intermediate (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Activation: Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Causality: DMAP acts as a nucleophilic catalyst, attacking TsCl to form a highly electrophilic N-tosylpyridinium intermediate. This significantly accelerates the tosylation of the primary alcohol and minimizes side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation & Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Validation: Washing with 1M HCl is essential to protonate and remove unreacted Et₃N and DMAP into the aqueous phase, ensuring high purity of the crude tosylate without the need for immediate column chromatography.

Protocol C: Ligand Expansion (N-Alkylation)

Objective: Synthesize the final multidentate coordination scaffold.

  • Preparation: Dissolve the tosylated intermediate (1.0 eq) in anhydrous acetonitrile (MeCN). Add a secondary N-heterocycle, such as 3,5-dimethylpyrazole (1.2 eq), followed by anhydrous K₂CO₃ (2.0 eq).

  • Reaction: Heat the mixture to reflux (82 °C) for 12 hours. Causality: K₂CO₃ provides a mild basic environment to deprotonate the secondary pyrazole, facilitating an S_N2 nucleophilic attack on the tosylate without cleaving the ether linkages.

  • Self-Validation & Workup: The progress of the N-alkylation is visually confirmed by the gradual precipitation of potassium tosylate salts as a fine white powder. Complete consumption of the tosylate intermediate is verified via TLC (DCM/MeOH 95:5, Rf​ ~0.45). Filter the precipitated salts, concentrate the filtrate under reduced pressure, and purify by recrystallization or chromatography. The absence of the characteristic tosyl methyl singlet (~2.4 ppm) in the crude ¹H NMR spectrum confirms successful displacement.

References

  • [1] Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - PMC (National Institutes of Health). URL:[Link]

  • [4] New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides - Organic Letters (ACS Publications). URL:[Link]

  • [3] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - Journal of the American Chemical Society (ACS Publications). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing unwanted debromination of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol during coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of cross-coupling electron-rich heteroaryl halides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of cross-coupling electron-rich heteroaryl halides. A particularly notorious issue is the protodebromination (hydrodehalogenation) of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol .

This guide abandons generic troubleshooting to provide a deep mechanistic analysis of this specific substrate. Below, you will find field-proven protocols, causality-driven explanations, and self-validating workflows designed to suppress this side reaction and maximize your coupling yields.

Diagnostic Overview: The "Trojan Horse" Effect

To solve the debromination of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol, we must first understand why it happens. The molecule features a 4-bromopyrazole core linked to a PEG-like chain terminating in a primary alcohol.

During palladium-catalyzed cross-coupling, electron-rich heteroaryls like 4-bromopyrazole undergo slow transmetalation, allowing side reactions to compete[1]. The terminal primary alcohol acts as a "Trojan Horse." Under basic conditions, it can coordinate to the oxidative addition intermediate [Ar-Pd(II)-Br] to form a palladium alkoxide. This intermediate rapidly undergoes β-hydride elimination , generating an aldehyde and a palladium hydride [Ar-Pd(II)-H]. Subsequent reductive elimination yields the unwanted debrominated pyrazole (Ar-H).

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br Transmet Transmetalation [Ar-Pd(II)-Nu] OxAdd->Transmet Desired Pathway (Accelerated by Bulky Ligands) Coord Alkoxide Coordination (Internal -OH or Solvent) OxAdd->Coord Competing Pathway (Slow Transmetalation) Prod Desired Cross-Coupling Product Transmet->Prod Reductive Elimination BetaElim β-Hydride Elimination [Ar-Pd(II)-H] Coord->BetaElim Hydride Transfer Debrom Protodebromination (Unwanted Ar-H) BetaElim->Debrom Reductive Elimination

Mechanism of cross-coupling vs. protodebromination via β-hydride elimination.

Troubleshooting Guide & FAQs

Q1: I am observing >50% debromination during my Suzuki coupling. What is the most immediate fix? A1: The most robust solution is to mask the primary alcohol. By protecting the terminal -OH group (e.g., as a tert-butyldimethylsilyl (TBS) ether), you eliminate the primary intramolecular hydride source. If protection is absolutely not viable, you must use a highly active catalyst system with bulky dialkylbiarylphosphine ligands (e.g., XPhos or tBuBrettPhos) to accelerate the desired transmetalation step kinetically over the competing β-hydride elimination[2].

Q2: How does my choice of base and solvent influence this side reaction? A2: Protic solvents (like ethanol or methanol) and alkoxide bases (like NaOtBu) can act as exogenous hydride donors via the exact same β-hydride elimination pathway[3]. To prevent this, switch to anhydrous, aprotic solvents (e.g., 1,4-dioxane or toluene) and use milder, non-nucleophilic inorganic bases such as anhydrous K3PO4.

Q3: Should I switch to the iodo- or chloro-pyrazole derivative instead? A3: No. Keep the bromo-derivative. Mechanistic studies on halogenated aminopyrazoles demonstrate that bromo- and chloro-derivatives generally exhibit a reduced propensity for dehalogenation compared to iodopyrazoles during Suzuki-Miyaura reactions[1]. The C-I bond undergoes oxidative addition too rapidly, leading to a buildup of the Pd(II) intermediate which decays via debromination before transmetalation can occur.

Logic Start High Debromination Observed? CheckOH Is the aliphatic -OH protected? Start->CheckOH Protect Protect -OH (e.g., TBS ether) CheckOH->Protect No CheckLigand Evaluate Ligand & Catalyst CheckOH->CheckLigand Yes UseXPhos Use Bulky Biaryl Phosphines (XPhos) CheckLigand->UseXPhos Small/Basic Ligand CheckBase Evaluate Base & Solvent CheckLigand->CheckBase Bulky Ligand Used UseAprotic Use Anhydrous K3PO4 in Aprotic Solvent CheckBase->UseAprotic Protic/Nucleophilic

Troubleshooting logic tree for suppressing debromination in pyrazole cross-coupling reactions.

Quantitative Data: Condition Optimization

The table below summarizes the synergistic effect of substrate protection and ligand selection on the product distribution during a standard Suzuki-Miyaura coupling of our target molecule.

EntrySubstrate StatusCatalyst / LigandBase & SolventConversion to ProductDebromination (Side Product)
1Unprotected -OHPd(PPh3)4Na2CO3 / EtOH/H2O15%85%
2Unprotected -OHPd2(dba)3 / XPhosK3PO4 / Dioxane65%35%
3TBS-Protected -OHPd(PPh3)4Na2CO3 / EtOH/H2O40%60%
4 TBS-Protected -OH XPhos Pd G2 K3PO4 / Dioxane >95% <5%

Note: Entry 4 represents the optimized, self-validating protocol detailed below.

Validated Experimental Protocols

Protocol 1: TBS Protection of the Primary Alcohol

Objective: Mask the hydride-donating -OH group to prevent intramolecular β-hydride elimination.

  • Preparation: Dissolve 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Activation: Add imidazole (2.0 eq) and stir until fully dissolved.

    • Causality: Imidazole acts dually as a base to neutralize generated HCl and as a nucleophilic catalyst to form the highly reactive N-silylpyridinium intermediate.

  • Silylation: Cool the mixture to 0 °C and add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise. Warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The highly polar starting material (low Rf​ ) will cleanly convert to a significantly less polar product (high Rf​ ), confirming the masking of the hydrogen-bonding alcohol.

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organics with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Couple the protected pyrazole while suppressing any residual intermolecular debromination pathways.

  • Setup: In an oven-dried Schlenk tube, combine the TBS-protected bromopyrazole (1.0 eq), your desired arylboronic acid (1.5 eq), and anhydrous K3PO4 (2.0 eq).

    • Causality: K3PO4 is a non-nucleophilic base that facilitates the formation of the reactive boronate complex for transmetalation without acting as a hydride donor[3].

  • Catalyst Addition: Add the pre-catalyst XPhos Pd G2 (2-5 mol%).

    • Causality: The bulky, electron-rich XPhos ligand forces a geometry that accelerates the transmetalation and reductive elimination steps, kinetically outcompeting the dehalogenation pathway[2].

  • Purging: Evacuate and backfill the Schlenk tube with argon three times to ensure a strictly anaerobic environment.

  • Solvent: Add anhydrous, degassed 1,4-dioxane (0.1 M).

    • Causality: Using an aprotic solvent prevents solvent-mediated hydride transfer.

  • Reaction: Seal the tube, heat to 80 °C, and stir vigorously for 12 hours.

  • Self-Validation Check: Analyze a crude reaction aliquot via LC-MS. The mass of the debrominated side product ( [M−Br+H]+ ) should be entirely absent, while the cross-coupled product mass ( [M−Br+Ar]+ ) will dominate the chromatogram, definitively confirming the suppression of the side pathway.

References

  • [1] Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • [2] Title: Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development Source: DSpace@MIT URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol. This guide is designed for researchers, medicinal chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and structurally similar polar heterocyclic compounds. We will move beyond basic steps to explain the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your separations effectively.

Understanding the Molecule: Key Purification Challenges

The structure of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol presents specific challenges for standard silica gel chromatography. Its behavior is dictated by three key functional regions:

  • The 4-Bromo-1H-pyrazole Ring: This nitrogen-containing heterocycle is the primary source of purification difficulty. The lone pair of electrons on the N2 nitrogen is basic and can form strong, often irreversible, hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of silica gel.[1][2] This leads to significant peak tailing, streaking, and in severe cases, complete loss of the compound on the column.[1]

  • The Ethoxy-ethanol Chain: The ether linkages and the terminal primary alcohol (-OH) group impart significant polarity to the molecule. This requires more polar mobile phases for elution, which can sometimes reduce the separation selectivity between the target compound and other polar impurities.[2]

  • Potential Impurities: The synthesis of this molecule, often via Williamson ether synthesis, can result in impurities that are structurally similar to the product, such as unreacted 2-(4-Bromophenyl)ethanol or side products from elimination reactions.[3][4]

Caption: Key functional groups of the target molecule.

Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during the purification of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol.

Q1: My compound is a long streak on the TLC plate instead of a spot. What's wrong?

A: This is a classic sign of strong, undesirable interactions between the basic nitrogen on your pyrazole ring and the acidic silica gel.[1] The streaking indicates that the compound is adsorbing very strongly and not eluting cleanly. To fix this, you need to either increase the mobile phase's polarity dramatically or suppress the silanol interactions.

  • Quick Fix: Add a small amount of a polar solvent like methanol (MeOH) to your eluent. A common starting point for highly polar compounds is 5-10% MeOH in Dichloromethane (DCM).[1]

  • Better Fix: Add a basic modifier to your mobile phase to "cap" the acidic silanol groups. Try adding 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the polar component (e.g., methanol) of your eluent.[5] This will compete with your compound for the active sites on the silica, resulting in a much-improved spot shape.

Q2: What is a good starting solvent system to screen for TLC analysis?

A: Start with a moderately polar binary system and adjust based on the resulting Retention Factor (Rf). The ideal Rf value for column chromatography is between 0.2 and 0.4.[5][6]

Solvent System (v/v)PolarityRecommended For
50% Ethyl Acetate / HexaneMediumA good initial screening system. If Rf is 0, move to a more polar system.
100% Ethyl AcetateMedium-HighIf the compound is only slightly moving in the first system.
5% Methanol / DichloromethaneHighA robust system for many polar, nitrogen-containing compounds.[1][7]
10% Methanol / DichloromethaneVery HighUse if the compound remains at the baseline in 5% MeOH/DCM.

Q3: My compound has an Rf of ~0.3 on the TLC plate, but I'm getting very poor recovery from the column. Where did it go?

A: This is a frustrating but common issue. It often means your compound is irreversibly binding to the silica gel, even though it appears to move on a TLC plate.[1] The large surface area and longer residence time in a column compared to a TLC plate exacerbate this problem.

  • Probable Cause: Acid-base interaction between the pyrazole and silica.

  • Solution: Deactivate the silica gel before running the column. Pack your column as usual, then flush it with 2-3 column volumes of your starting eluent that contains 1-2% triethylamine.[5] After this deactivation wash, switch back to your intended mobile phase (without TEA) and run the chromatography. This pre-treatment neutralizes the most active acidic sites.

Q4: I have two spots that are very close together on the TLC plate. How can I improve the separation?

A: When dealing with closely eluting spots (low ΔRf), you need to change the selectivity of the chromatographic system.

  • Change Solvent System: Simply increasing or decreasing polarity may not work. Try a completely different solvent system. For example, if you are using an ethyl acetate/hexane system, switch to a dichloromethane/methanol system. The different solvent-solute interactions can often resolve compounds with similar retention factors.[1]

  • Reduce Flow Rate: Running the column slower allows for more equilibration time between the mobile and stationary phases, which can significantly improve the separation of closely eluting compounds.[1]

  • Use a Longer Column: A longer column provides more theoretical plates and a greater surface area for interaction, which can enhance separation.[1]

In-Depth Troubleshooting Guide

Use this workflow to diagnose and solve more complex purification issues.

Troubleshooting_Workflow start Problem Observed During Purification tailing Poor Peak Shape (Tailing / Streaking) start->tailing separation Poor Separation (Co-elution) start->separation recovery Low or No Recovery start->recovery loading Broad Bands at Column Top start->loading cause_tailing Cause: Strong Analyte-Silica Interaction (Basic N vs. Acidic Si-OH) tailing->cause_tailing cause_sep Cause: Insufficient Selectivity (ΔRf too small) separation->cause_sep cause_rec Cause: Irreversible Adsorption recovery->cause_rec cause_load Cause: Improper Sample Loading (Loading solvent too strong) loading->cause_load sol_tailing1 Add Basic Modifier to Eluent (e.g., 1% Triethylamine) cause_tailing->sol_tailing1 sol_tailing2 Deactivate Silica Pre-run cause_tailing->sol_tailing2 sol_tailing3 Switch to Neutral/Basic Alumina cause_tailing->sol_tailing3 sol_sep1 Optimize TLC with Ternary System (e.g., Hex/EtOAc/DCM) cause_sep->sol_sep1 sol_sep2 Run a Shallow Gradient cause_sep->sol_sep2 sol_sep3 Decrease Flow Rate / Use Longer Column cause_sep->sol_sep3 sol_rec Use Deactivated Silica or Alumina cause_rec->sol_rec sol_load Use Dry Loading Technique cause_load->sol_load

Caption: Troubleshooting workflow for common chromatography issues.

Key Experimental Protocols

Protocol 1: Systematic TLC Solvent System Screening

This protocol helps you efficiently find an optimal solvent system that provides an Rf of 0.2-0.4 for the target compound.

  • Prepare Stock Solutions: Create small vials of four standard solvent systems:

    • System A: 30% Ethyl Acetate (EtOAc) in Hexane

    • System B: 70% EtOAc in Hexane

    • System C: 100% EtOAc

    • System D: 5% Methanol (MeOH) in Dichloromethane (DCM)

  • Spot the TLC Plate: On a single TLC plate, spot your crude reaction mixture in four separate lanes.

  • Develop the Plate: Run the TLC plate in the least polar system first (System A).

  • Analyze and Iterate:

    • If the desired compound has an Rf between 0.2-0.4, you have found a good starting point.

    • If the Rf is < 0.2 (at or near the baseline), move to the next most polar system (System B) and repeat.[6]

    • If the Rf is > 0.8 (at or near the solvent front), you need a less polar system. Try decreasing the percentage of EtOAc in hexane.[6]

    • If streaking is observed in all systems, add 1% triethylamine (TEA) to System D and re-run.

Protocol 2: Deactivation of Silica Gel with Triethylamine

Use this protocol when you observe significant peak tailing or low recovery, which indicates strong interaction with the silica.

  • Pack the Column: Dry or slurry pack your silica gel column as you normally would with your initial, non-polar solvent (e.g., hexane).

  • Prepare Deactivating Eluent: Prepare 3-4 column volumes (CV) of your starting mobile phase (e.g., 50% EtOAc/Hexane). To this solvent, add 1-2% triethylamine (e.g., 10-20 mL of TEA per 1 L of eluent).

  • Flush the Column: Run the deactivating eluent through the packed column. Discard the eluent that comes off.[5]

  • Equilibrate: Flush the column with 2-3 CV of the regular starting mobile phase (this time, without TEA) to remove excess base.

  • Load and Run: Your column is now deactivated and ready for sample loading and elution.

Protocol 3: Dry Loading Technique

This is the superior method for loading samples that are not readily soluble in the mobile phase or when high resolution is critical.[8] Loading the sample dissolved in a strong solvent (like pure DCM or MeOH) directly onto the column will ruin the separation.[1]

  • Dissolve the Sample: Dissolve your crude product completely in a minimal amount of a volatile solvent (e.g., DCM, acetone, or methanol).

  • Adsorb onto Silica: In a round-bottom flask, add a small amount of clean silica gel (typically 2-3 times the mass of your crude sample).

  • Mix and Dry: Swirl the flask to create a slurry, ensuring all the silica is wetted by the sample solution.[8] Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder. This is your crude material adsorbed onto silica.

  • Load the Column: Carefully add the silica-adsorbed sample as a thin, even layer on top of your packed column bed.

  • Protect the Layer: Gently add a thin layer of sand on top of the sample layer to prevent it from being disturbed when you add the eluent.[8]

  • Begin Elution: Carefully add your mobile phase and begin the chromatography process.

By applying these principles and protocols, you will be well-equipped to overcome the challenges associated with the purification of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol and achieve a higher degree of purity and recovery in your experiments.

References
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Benchchem. (n.d.). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • Benchchem. (n.d.). Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).

Sources

Troubleshooting

troubleshooting low conversion rates in reactions with 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals experiencing sluggish kinetics, low yields, or complete re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals experiencing sluggish kinetics, low yields, or complete reaction failure when utilizing 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

As a bifunctional molecule featuring both an electron-rich heteroaryl halide and a free primary alcohol, this substrate presents unique mechanistic bottlenecks. Below, we dissect the causality behind these failures and provide self-validating protocols to overcome them.

Part 1: Mechanistic Causality – Why Does Conversion Stall?

To troubleshoot effectively, we must first understand the molecular interactions at the palladium center. The failure of this specific substrate is rarely due to reagent purity alone; rather, it is a combination of electronic deactivation and competitive catalyst poisoning[1].

  • Electronic Deactivation at C4 : The 4-position of the pyrazole ring is highly electron-rich due to resonance donation from the adjacent nitrogen atoms. This high electron density thermodynamically disfavors the initial oxidative addition of the Pd(0) catalyst into the C4–Br bond, making 4-bromopyrazoles notoriously slower to react than their 3-bromo counterparts[2].

  • Off-Cycle Catalyst Resting States : Even though the N1 position is alkylated by the ethoxyethanol chain, the N2 nitrogen remains highly basic. This nitrogen can coordinate to Pd(II) intermediates, forming a stable, off-cycle Pd-azolyl complex that traps the catalyst and halts the transmetalation step[3].

  • Hydroxyl Group Poisoning & Oxidation : The terminal primary alcohol (-OH) introduces a severe complication. Alcohols can competitively coordinate to the palladium center, displacing essential phosphine ligands. Furthermore, under the basic conditions and elevated temperatures typical of cross-couplings, the Pd(II) intermediate can inadvertently catalyze the oxidation of the primary alcohol to an aldehyde, consuming the catalyst and precipitating inactive "Pd black"[4].

G Start Pd(0) Catalyst OA Oxidative Addition (Sluggish at C4) Start->OA + 4-Bromopyrazole SM PdII Pd(II) Intermediate OA->PdII Poison1 Off-Cycle Pd-Azolyl Complex (N2-Coordination) PdII->Poison1 Pyrazole N-binding Poison2 Alcohol Coordination / Oxidation Side-Reaction PdII->Poison2 Free -OH interference TM Transmetalation PdII->TM + Boronic Acid RE Reductive Elimination TM->RE RE->Start Catalyst Regeneration Product Coupled Product RE->Product

Mechanistic pathways showing productive catalytic cycle vs. off-cycle catalyst poisoning.

Part 2: Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling is stalling at <20% conversion despite prolonged heating. Should I just add more catalyst? A: No. Adding more catalyst to a poisoned system will only temporarily boost conversion before the new catalyst is also deactivated. The stall is likely caused by the free hydroxyl group oxidizing or coordinating to the Pd center[4]. You must either switch to a highly active, sterically bulky precatalyst (like XPhos Pd G3) that resists coordination, or temporarily protect the hydroxyl group (see Protocol 1).

Q2: I observe a fine black precipitate within the first 30 minutes of the reaction. What is this, and how do I prevent it? A: This is "Pd black," which indicates the irreversible aggregation and decomposition of your palladium catalyst[5]. In the context of your substrate, this is accelerated by oxygen ingress or by the alcohol-driven reduction of Pd(II) to Pd(0) without a stabilizing ligand. Ensure rigorous degassing (freeze-pump-thaw or 30 mins of argon sparging)[5] and consider protecting the terminal alcohol.

Q3: Can I overcome the poor oxidative addition at the C4 position without changing my substrate? A: Yes. You can accelerate oxidative addition by utilizing electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or RuPhos). These ligands increase the electron density at the palladium center, facilitating the difficult insertion into the electron-rich C4–Br bond[2].

Part 3: Quantitative Optimization Data

To illustrate the causality of these variables, our application scientists have compiled the following optimization matrix. Notice how the combination of hydroxyl protection and advanced precatalysts drastically shifts the conversion rate.

Substrate StateCatalyst System (5 mol%)Base / SolventTemp (°C)Conversion (%)Observation
Unprotected (-OH) Pd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O90< 15%Heavy Pd black precipitation
Unprotected (-OH) XPhos Pd G3K₃PO₄ / Dioxane:H₂O100~ 45%Sluggish, incomplete conversion
TBS-Protected Pd(dppf)Cl₂K₂CO₃ / Toluene:H₂O90> 90%Clean conversion, minimal degradation
TBS-Protected XPhos Pd G3K₃PO₄ / THF:H₂O80> 99% Rapid conversion (< 2 hours)

Part 4: Self-Validating Experimental Protocols

To guarantee success, we recommend a Protection-Coupling-Deprotection workflow. This isolates the sensitive hydroxyl group from the palladium cycle, transforming a highly problematic reaction into a robust, scalable process.

Workflow SM Starting Material (Free -OH) Direct Direct Coupling (XPhos Pd G3) SM->Direct Protect Protection (TBS-Cl, Imidazole) SM->Protect LowYield Variable Yield (<50%) Direct->LowYield ProtectedSM TBS-Protected Pyrazole Protect->ProtectedSM Coupling Suzuki Coupling (Pd(dppf)Cl2) ProtectedSM->Coupling Deprotect Deprotection (TBAF or HCl) Coupling->Deprotect HighYield High Yield (>95%) Deprotect->HighYield

Comparative workflows: Direct coupling vs. Hydroxyl protection strategy.

Protocol A: TBS Protection of the Hydroxyl Group

Causality: Converting the primary alcohol to a tert-butyldimethylsilyl (TBS) ether eliminates its ability to coordinate to palladium or undergo oxidation.

  • Setup: Dissolve 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under an argon atmosphere.

  • Reagent Addition: Add Imidazole (2.0 equiv) and stir until dissolved. Cool the flask to 0 °C.

  • Protection: Slowly add TBS-Cl (1.2 equiv) in portions. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Run a TLC (Hexanes/EtOAc 1:1). The starting material (highly polar, low Rf) should completely disappear, replaced by a non-polar UV-active spot (high Rf). If SM remains, add 0.2 equiv TBS-Cl.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate. The crude product is typically pure enough for the next step.

Protocol B: Suzuki-Miyaura Cross-Coupling of Protected Intermediate

Causality: With the alcohol protected, the only remaining challenge is the C4-bromo oxidative addition, which is overcome using a highly active precatalyst and strong base.

  • Setup: In an oven-dried Schlenk flask, combine the TBS-protected pyrazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (2–5 mol%).

  • Degassing (Critical): Add a degassed mixture of THF/H₂O (4:1, 0.1 M). Subject the entire mixture to three freeze-pump-thaw cycles to entirely remove dissolved oxygen[5].

  • Reaction: Heat the mixture to 80 °C for 2–4 hours.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The mass of the starting bromide should be entirely replaced by the mass of the coupled product. The absence of debrominated pyrazole confirms successful transmetalation over protodeboronation.

  • Deprotection (Telescoped): Once coupling is complete, cool to room temperature, add TBAF (1.0 M in THF, 1.5 equiv), and stir for 1 hour to cleave the TBS group and yield your final coupled alcohol.

Part 5: References

Sources

Optimization

minimizing regioisomer formation during the synthesis of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

Welcome to the technical support guide for the synthesis of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol. This document is intended for researchers, chemists, and drug development professionals who are working with N-alk...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol. This document is intended for researchers, chemists, and drug development professionals who are working with N-alkylated pyrazoles and facing challenges with regioselectivity. Here, we will delve into the common issues encountered during the synthesis, provide scientifically-grounded explanations, and offer detailed troubleshooting protocols to help you maximize the yield of the desired N1-isomer while minimizing the formation of the N2-regioisomer.

Understanding the Core Challenge: N1 vs. N2 Regioisomer Formation

The primary hurdle in the N-alkylation of unsymmetrical pyrazoles, such as 4-bromopyrazole, is controlling the regioselectivity.[1] Pyrazoles possess two adjacent nitrogen atoms, N1 and N2, both of which are nucleophilic and can react with an alkylating agent. This often leads to a mixture of two regioisomers, which can be difficult and costly to separate.[2]

The desired product, 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol, is the N1-alkylated isomer. The undesired byproduct is the N2-alkylated isomer, 2-(2-(4-bromo-2H-pyrazol-2-yl)ethoxy)ethanol. The formation of these two products is a result of the competing reaction pathways following the deprotonation of the pyrazole ring.

The Mechanism of Regioisomer Formation

The reaction begins with the deprotonation of the 4-bromopyrazole's N-H by a base, forming a pyrazolate anion. This anion is a resonant structure, with the negative charge delocalized across both nitrogen atoms. The subsequent nucleophilic attack (SN2) on the alkylating agent, 2-(2-chloroethoxy)ethanol (or a related electrophile), can occur from either nitrogen, leading to the product mixture.

Regioisomer_Formation cluster_0 Deprotonation cluster_1 Alkylation (SN2 Attack) 4-BP 4-Bromopyrazole Anion 4-Bromopyrazolate Anion (Resonance) 4-BP->Anion + Base - H-Base Base Base N1_Product N1-Isomer (Desired Product) Anion->N1_Product Attack from N1 (Sterically Favored) N2_Product N2-Isomer (Undesired Product) Anion->N2_Product Attack from N2 (Sterically Hindered) AlkylatingAgent 2-(2-chloroethoxy)ethanol

Caption: Mechanism of N1 and N2 regioisomer formation.

The ratio of the N1 to N2 isomers is not random; it is influenced by a delicate interplay of steric and electronic factors, which can be manipulated by carefully choosing the reaction conditions.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of the synthesis for higher regioselectivity.

Q1: What are the most critical factors influencing the N1/N2 ratio?

A1: Several factors collaboratively determine the final product ratio. The most impactful are:

  • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2] In the case of 4-bromopyrazole, the N1 position is generally less hindered than the N2 position, which is flanked by the substituent at the 5-position.

  • Choice of Base and Solvent: The base and solvent system is critical.[2] Strong, non-nucleophilic bases like sodium hydride (NaH) in a polar aprotic solvent like DMF or DMSO are often preferred. This combination ensures complete deprotonation to the pyrazolate anion and facilitates the SN2 reaction.

  • Reaction Temperature: Temperature can influence the selectivity, although its effect can vary depending on the specific reactants.[4] It's generally advisable to start at room temperature and adjust as needed.

  • Nature of the Alkylating Agent: While you are using a specific ethoxyethanol derivative, it's worth noting that bulkier alkylating agents can significantly enhance selectivity for the less hindered nitrogen.[5]

Q2: Which base is optimal for maximizing N1-selectivity?

A2: For achieving high N1-selectivity, a strong, non-nucleophilic base is recommended.

BaseSolventTypical N1:N2 RatioRationale & Considerations
Sodium Hydride (NaH) DMF, THFOften >10:1Highly Recommended. Irreversibly deprotonates the pyrazole, forming the pyrazolate anion. The sodium cation coordinates with the nitrogen atoms, and in polar aprotic solvents, this complex favors alkylation at the N1 position.[2]
Potassium Carbonate (K₂CO₃) DMF, DMSOVariable, often lowerA weaker base that establishes an equilibrium. While effective in many cases, it may result in lower selectivity compared to NaH. The K₂CO₃-DMSO system is a known effective combination for N1-alkylation.[6][7]
Cesium Carbonate (Cs₂CO₃) DMFCan be effectiveThe larger cesium cation can sometimes influence selectivity differently than Na⁺ or K⁺, but NaH generally provides more consistent results for high N1 preference.

Q3: How does the solvent choice impact the reaction?

A3: The solvent plays a crucial role in solvating the ions and influencing the transition state of the reaction.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are the solvents of choice.[2] They effectively solvate the cation (e.g., Na⁺) from the base, leaving a "naked" and highly reactive pyrazolate anion. This enhances the rate of the SN2 reaction and often improves selectivity.

  • Protic Solvents (e.g., Ethanol, Water): These should be avoided. They can protonate the pyrazolate anion, reducing its nucleophilicity, and can also act as competing nucleophiles.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices as the pyrazole salt has low solubility in them, leading to slow and inefficient reactions.

Q4: Can I use a phase-transfer catalyst to improve the reaction?

A4: Yes, phase-transfer catalysis (PTC) can be an effective method, especially when using carbonate bases. A catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can facilitate the transfer of the pyrazolate anion from a solid or aqueous phase to the organic phase containing the alkylating agent.[7] This can lead to milder reaction conditions and improved yields, although the regioselectivity will still be governed by the factors mentioned above.

Recommended Protocol for N1-Selective Synthesis

This protocol is designed to maximize the formation of the desired N1-isomer, 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol.

Materials:

  • 4-Bromopyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • 2-(2-Chloroethoxy)ethanol

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromopyrazole (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.2 M concentration relative to the pyrazole).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 2-(2-chloroethoxy)ethanol (1.05 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.[1] An eluent system of ethyl acetate/hexanes is a good starting point for separation.

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide provides a logical workflow for troubleshooting common issues.

Troubleshooting_Workflow Start Problem Encountered PoorSelectivity Poor N1/N2 Selectivity Start->PoorSelectivity LowYield Low Yield / Incomplete Reaction Start->LowYield CheckBase Review Base/Solvent System PoorSelectivity->CheckBase Is N2 isomer significant? CheckReagents Verify Reagent Quality & Stoichiometry LowYield->CheckReagents Is starting material remaining? UseNaH Action: Switch to NaH in anhydrous DMF. Rationale: Maximizes formation of the pyrazolate anion and leverages cation effects for N1 direction. CheckBase->UseNaH Not using NaH/DMF? CheckTemp Review Temperature CheckBase->CheckTemp Already using NaH/DMF? LowerTemp Action: Run reaction at 0°C to RT. Rationale: Lower temperatures can enhance selectivity by favoring the sterically less hindered pathway. CheckTemp->LowerTemp Reaction run at elevated temp? Separation Final Recourse: Isomer Separation LowerTemp->Separation ReagentActions Actions: 1. Use fresh, anhydrous solvent. 2. Titrate or use fresh NaH. 3. Check purity of alkylating agent. CheckReagents->ReagentActions Suspect issues? IncreaseTemp Consider Gentle Heating CheckReagents->IncreaseTemp Reagents are fine? HeatAction Action: Gently heat to 40-50°C after initial stirring at RT. Rationale: Increases reaction rate, but monitor selectivity closely. IncreaseTemp->HeatAction Reaction sluggish at RT? HeatAction->Separation Chromatography Action: Careful silica gel column chromatography. Rationale: N1 and N2 isomers often have different polarities allowing for separation. Separation->Chromatography How to separate?

Caption: A workflow for troubleshooting common synthesis issues.

In-Depth Troubleshooting Scenarios

Problem: My LC-MS/NMR analysis shows a nearly 1:1 mixture of N1 and N2 isomers.

  • Primary Cause: This is a classic sign of suboptimal reaction conditions that do not sufficiently differentiate between the two nitrogen atoms. This often happens with weaker bases like K₂CO₃ or in less ideal solvents.

  • Solution 1 (Most Recommended): Re-run the reaction strictly following the recommended protocol using sodium hydride (NaH) in anhydrous DMF. The irreversible formation of the sodium pyrazolate salt is key to directing the alkylation to the N1 position.

  • Solution 2: If you must avoid NaH, consider changing the cation. Switching from K₂CO₃ to Cs₂CO₃ can sometimes alter the N1/N2 ratio, as the larger cation interacts differently with the pyrazolate anion.[3]

Problem: The reaction is very slow or stalls, with significant starting material left after 24 hours.

  • Primary Cause: This usually points to an issue with the reagents or insufficient activation of the nucleophile.

  • Solution 1 (Check Reagents):

    • Base Inactivity: Your NaH may be old or partially deactivated. Use a fresh bottle or titrate a sample to determine its activity.

    • Solvent Quality: Ensure your DMF is truly anhydrous. Water will quench the NaH and protonate the pyrazolate anion. Use a solvent from a freshly opened bottle or one that has been dried over molecular sieves.

  • Solution 2 (Increase Temperature): If you are confident in your reagents, the activation energy may be higher than expected. After stirring at room temperature for several hours, gently heat the reaction to 40-50 °C and continue to monitor its progress. Be aware that increasing the temperature may slightly decrease the N1:N2 selectivity.[4]

Problem: I have a mixture of isomers. How can I separate them?

  • Solution: The most reliable method for separating N1 and N2 regioisomers is silica gel column chromatography.[1][8] The two isomers typically have slightly different polarities and will separate on the column.

    • TLC Analysis: First, find a suitable eluent system using TLC. A good starting point is a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate). The optimal system will show a clear separation (ΔRf > 0.1) between the two isomer spots.

    • Column Chromatography: Pack a column with silica gel and run the separation using the optimized eluent system. Collect fractions and analyze them by TLC to isolate the pure N1 and N2 isomers.

By carefully controlling the reaction parameters, particularly the base and solvent system, you can significantly favor the formation of the desired N1-isomer and streamline the synthesis of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol.

References

  • Scribd. (n.d.). N-Alkylation of Pyrazole Explained. Retrieved from [Link]

  • ResearchGate. (2021). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. Retrieved from [Link]

  • MDPI. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

  • LinkedIn. (2023). Activation Energy Estimation for Alkylation of Pyrazole (Part II). Retrieved from [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • KTU ePubl. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Retrieved from [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • PMC. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

Welcome to the Advanced Crystallization Support Center. As drug development professionals and formulation scientists, you understand that isolating high-purity Active Pharmaceutical Ingredients (APIs) or critical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As drug development professionals and formulation scientists, you understand that isolating high-purity Active Pharmaceutical Ingredients (APIs) or critical intermediates is rarely a simple textbook exercise.

This guide is engineered specifically for 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol , an N1-alkylated pyrazole derivative[1]. This molecule presents a unique dichotomy: a rigid, hydrophobic, and polarizable 4-bromopyrazole "head" paired with a highly flexible, hydrophilic ethoxyethanol "tail". This structural juxtaposition frequently leads to complex crystallization behaviors, including liquid-liquid phase separation (LLPS, or "oiling out") and solvate formation.

Part 1: Mechanistic Insights & Decision Pathway

To successfully crystallize this compound, we must first understand the thermodynamic forces at play. 4-Halogenated-1H-pyrazoles are known to form distinct supramolecular motifs (such as trimers and catemers) driven by halogen bonding and π−π stacking[2]. However, the flexible ethoxyethanol chain introduces a high degree of conformational entropy. When cooled rapidly, the molecule prefers to collapse into a disordered, syrup-like liquid phase rather than organizing into a rigid crystal lattice.

The key to overcoming this is Metastable Zone Width (MSZW) manipulation . By selecting a solvent system that selectively solvates the terminal hydroxyl group without over-solvating the pyrazole core, we can force the molecules into a highly ordered state.

SolventOptimization Start Crude 2-(2-(4-bromo-1H-pyrazol-1-yl) ethoxy)ethanol Screening Primary Solvent Screening (Balance Polarity & H-Bonding) Start->Screening GoodSolvent Select 'Good' Solvent (e.g., EtOAc, 2-MeTHF) Screening->GoodSolvent AntiSolvent Select Anti-Solvent (e.g., Heptane, Cyclohexane) Screening->AntiSolvent OilingOut Issue: Oiling Out (Liquid-Liquid Phase Separation)? GoodSolvent->OilingOut AntiSolvent->OilingOut Adjust Adjust Solvent Ratio & Decrease Cooling Rate to 0.1°C/min OilingOut->Adjust Yes Seed Introduce Seed Crystals at Metastable Zone (T_sat - 3°C) OilingOut->Seed No Adjust->Seed Success High Purity Crystalline Product Seed->Success

Workflow for optimizing solvent systems to bypass liquid-liquid phase separation (LLPS).

Part 2: Troubleshooting Guides & FAQs

Q1: My compound consistently "oils out" (forms a biphasic liquid) instead of crystallizing upon cooling. How do I force nucleation? A1: Oiling out occurs when your cooling trajectory forces the solution to cross the liquid-liquid coexistence curve before it crosses the nucleation boundary. Because the ethoxyethanol chain acts as a flexible "PEG-like" tail, it lowers the glass transition temperature of the solute.

  • The Fix: Shift the thermodynamic boundaries. Avoid highly polar anti-solvents like water, which aggressively repel the bromopyrazole core and force an immediate phase crash. Instead, use a medium-polarity solvent/anti-solvent pair (e.g., Ethyl Acetate / Heptane). More importantly, implement precise seeding . Determine your saturation temperature ( Tsat​ ) and introduce 1-2 wt% of seed crystals exactly 2-3°C below Tsat​ . This provides a low-energy surface for crystal growth, bypassing the energy barrier required for primary nucleation[3].

Q2: Which solvent classes are best suited for the primary dissolution of this molecule? A2: You must balance the dual nature of the molecule. Highly protic solvents (like Methanol or Ethanol) will form excessively strong hydrogen bonds with the terminal -OH and the ether oxygen, leading to massive solubility and poor recovery yields[3].

  • The Fix: Medium-polarity hydrogen-bond acceptors are ideal. Solvents like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) solvate the hydrophilic tail just enough to achieve dissolution at elevated temperatures (e.g., 60°C) but allow the bromo-pyrazole moieties to self-associate via halogen bonding as the kinetic energy drops during cooling.

Q3: I am observing different crystal habits (needles vs. blocks) depending on the solvent. Is this polymorphism or solvate formation? A3: It is highly likely to be solvate formation. The terminal -OH group can easily trap protic solvents within the crystal lattice. Furthermore, 4-halo-1H-pyrazoles are structurally predisposed to form varying supramolecular networks (dimers, trimers, or catemeric chains) depending on the steric environment provided by the solvent[2].

  • The Fix: Conduct Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). If you observe weight loss prior to the melting endotherm, you have a solvate. To promote the thermodynamically stable, solvent-free polymorph, perform a prolonged slurry maturation (Ostwald ripening) in a non-solvating medium like heptane at 50°C for 24 hours before final isolation.

Part 3: Quantitative Solvent Selection Data

To facilitate rational solvent selection, refer to the following comparative matrix. The data highlights why the EtOAc/Heptane system is the mathematically and thermodynamically superior choice for this specific API intermediate.

Solvent SystemRoleDielectric Constant ( ε )Boiling Point (°C)Solvating Mechanism & InteractionCrystallization Risk Profile
Ethyl Acetate (EtOAc) Primary Solvent6.0277.1H-bond acceptor for terminal -OH; dissolves pyrazole core via dipole interactions.Low Risk: Excellent temperature-dependent solubility curve.
Heptane Anti-Solvent1.9298.4Non-polar; disrupts solvation of the hydrophobic bromo-pyrazole core.Low Risk: Promotes high-yield precipitation without inducing LLPS.
Isopropanol (IPA) Primary Solvent19.9282.5Strong H-bond donor/acceptor; heavily solvates the ethoxyethanol tail.High Risk: High likelihood of solvate formation and poor recovery.
Water Anti-Solvent80.10100.0Highly polar; aggressively repels the brominated aromatic ring.Extreme Risk: Guarantees oiling out; high risk of hydrate formation.
Toluene Co-Solvent2.38110.6 π−π stacking interactions with the pyrazole ring.Moderate Risk: Useful for azeotropic drying, but may co-crystallize.

Part 4: Validated Experimental Protocol

The following self-validating protocol utilizes an anti-solvent cooling crystallization strategy, specifically engineered to suppress liquid-liquid phase separation and maximize the purity of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol.

Step-by-Step Methodology: Anti-Solvent Cooling Crystallization
  • Primary Dissolution:

    • Transfer the crude 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol to a jacketed crystallizer equipped with an overhead stirrer.

    • Charge 4 volumes (v/w) of Ethyl Acetate (EtOAc).

    • Heat the suspension to 60°C under moderate agitation (200 RPM) until complete dissolution is achieved.

  • Polishing Filtration (Critical for Purity):

    • Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean, pre-heated reactor. Causality: This removes insoluble foreign particulates that act as uncontrolled secondary nucleation sites, which can prematurely trigger oiling out[3].

  • Anti-Solvent Titration & Saturation Point ( Tsat​ ) Identification:

    • Maintain the reactor at 60°C. Slowly charge Heptane dropwise until the solution becomes faintly, persistently turbid.

    • Immediately add 0.1 volumes of hot EtOAc to regain a crystal-clear solution. Record this exact solvent ratio; you have now defined your saturation point ( Tsat​ ).

  • Precision Seeding:

    • Cool the reactor precisely to Tsat​−3∘C (typically around 55–57°C).

    • Introduce 1.0 wt% of pure, milled crystalline seed of the desired polymorph.

    • Hold Phase: Maintain this temperature for 60 minutes. Causality: This isothermal hold allows the seed bed to establish and consume excess supersaturation, permanently steering the system away from the liquid-liquid coexistence curve.

  • Controlled Cooling Ramp:

    • Initiate a linear cooling ramp of 0.15°C/min down to 5°C .

    • Causality: A slow, controlled descent ensures that crystal growth outpaces secondary nucleation, resulting in large, easily filterable crystals rather than a fine, solvent-trapping powder.

  • Isolation and Deliquoring:

    • Isolate the resulting slurry via vacuum filtration using a Büchner funnel or agitated nutsche filter dryer (ANFD).

    • Wash the filter cake with 2 volumes of pre-chilled (5°C) Heptane to displace residual mother liquor.

    • Dry the product under vacuum ( <50 mbar) at 40°C for 12 hours to constant weight.

References

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI Crystals. Available at:[Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Substitutions of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with substitution reactions on the sterically hindered 2-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with substitution reactions on the sterically hindered 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate these synthetic hurdles.

Introduction: The Challenge of a Hindered Scaffold

The molecule 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (CAS 1291797-86-8) presents a common yet significant synthetic challenge.[1][2] The target for substitution, the bromine atom at the C4 position of the pyrazole ring, is electronically deactivated and sterically shielded. This hindrance arises from the adjacent N-heteroatoms and the flexible, but bulky, ethoxy)ethanol substituent at the N1 position. Consequently, classical nucleophilic aromatic substitution (SNAr) reactions often fail or result in poor yields.[3][4] This guide provides robust strategies to overcome this steric barrier, focusing on advanced catalytic methods and reaction enhancement techniques.

Frequently Asked Questions (FAQs)

Q1: What specific factors make the C4-bromo position on this pyrazole derivative so unreactive?

The low reactivity is a combination of electronic and steric effects. Electronically, while the pyrazole ring is a five-membered heterocycle, it doesn't possess the strong electron-withdrawing character typically required to activate a substrate for classical SNAr reactions.[5] Sterically, the N1-substituent, though flexible, can fold back to crowd the C4 position, obstructing the approach of a nucleophile. This increases the activation energy for the reaction, leading to slow rates and low conversion.[6]

Q2: Which substitution strategies are most effective for this type of hindered system?

For sterically congested scaffolds like this, two primary strategies have proven most effective:

  • Palladium-Catalyzed Cross-Coupling Reactions: Methods like Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) are powerful tools.[7][8] These reactions proceed via a catalytic cycle that can tolerate significant steric bulk, especially when employing specialized catalysts with sterically demanding and electron-rich phosphine ligands.[9][10]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate slow reactions by efficiently heating the solvent and reactants, providing the energy needed to overcome high activation barriers.[11][12][13] This technique can often drive sluggish or non-productive thermal reactions to completion in minutes, significantly improving yields.[14][15][16]

Q3: What are the most common side reactions to anticipate?

Several side reactions can lower your yield and complicate purification:

  • Hydro-debromination: This is the replacement of the bromine atom with a hydrogen atom. It can occur in the presence of a palladium catalyst, a base, and a hydrogen source (e.g., solvent, water).

  • Catalyst Deactivation: Five-membered heterocycles can sometimes coordinate to the palladium center and inhibit or deactivate the catalyst.[7][10] Using specialized pre-catalysts and ligands can mitigate this issue.

  • Reaction at the Side-Chain Hydroxyl Group: While generally less reactive, the terminal hydroxyl group on the N1-substituent could potentially react under certain basic conditions or interfere with the catalyst, though this is less common than issues at the pyrazole core.

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses specific problems you may encounter during your experiments.

Problem: My reaction shows little to no conversion of the starting material.

When you observe unreacted starting material as the primary component in your reaction mixture, a systematic troubleshooting approach is necessary.

start Low/No Conversion Detected (via TLC or LC-MS) q1 Is the catalyst active? start->q1 sol1 Use a fresh batch of catalyst. Consider a more active pre-catalyst (e.g., G3/G4 Buchwald pre-catalysts). [12] q1->sol1 No q2 Is the reaction temperature sufficiently high? q1->q2 Yes end Reaction Optimized sol1->end sol2a Increase temperature incrementally (e.g., from 80°C to 110°C). q2->sol2a No q3 Are the base and solvent combination optimal? q2->q3 Yes sol2b Switch to microwave irradiation to access higher temperatures and accelerate the reaction. [5, 8] sol2a->sol2b sol2b->end sol3 Screen different bases (e.g., Cs2CO3, K3PO4, LHMDS). Ensure solvent is anhydrous (e.g., Dioxane, Toluene, DMF). q3->sol3 No q3->end Yes sol3->end

Troubleshooting workflow for low reaction yield.
Problem: My reaction is very slow and gives a low yield. How can I improve it?

Slow reaction rates are a direct consequence of steric hindrance. The most effective solution is to increase the reaction energy using microwave irradiation.

ParameterConventional Heating (Oil Bath)Microwave-Assisted HeatingRationale & Expert Insight
Reaction Time Typically 12-48 hoursTypically 10-60 minutesMicrowave heating provides rapid and uniform energy transfer, overcoming the activation barrier much more efficiently than conductive heating.[11]
Typical Yield Often < 30% for hindered substratesCan reach > 80%The short reaction times at high temperatures minimize the degradation of starting materials and products, leading to cleaner reactions and higher isolated yields.[12][14]
Temperature Limited by solvent boiling pointCan exceed boiling point in sealed vesselsSuperheating the solvent under pressure provides the kinetic energy required for the nucleophile or catalyst to overcome the steric shield around the C4 position.

Recommendation: If your thermal reaction at reflux in a solvent like dioxane (101 °C) is failing, transitioning to a microwave protocol at 140-160 °C for 15-30 minutes is a highly recommended next step.

Problem: I'm observing multiple byproducts. What are they and how can I minimize them?

The formation of byproducts often stems from catalyst degradation or side reactions.

  • If you suspect hydro-debromination: Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the catalyst, which can sometimes lead to side reactions. Using a robust ligand can also help maintain the catalytic cycle.

  • If you suspect catalyst inhibition: The use of modern palladium pre-catalysts based on bulky biarylphosphine ligands (e.g., tBuBrettPhos) is highly recommended.[7][10] These are designed to resist deactivation and are particularly effective for coupling with N-heterocycles.[9]

Problem: My product is difficult to purify. What are the best practices?

Pyrazole derivatives can sometimes be challenging to purify due to their polarity and potential to streak on silica gel.

  • Column Chromatography: If streaking is an issue, try adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your eluent (e.g., Hexane/Ethyl Acetate). This can neutralize acidic sites on the silica gel.[17]

  • Recrystallization: This is an excellent method for obtaining highly pure material if a suitable solvent system can be found. Common solvents for pyrazoles include ethanol, isopropanol, or mixed systems like ethyl acetate/hexane.[18]

  • Acid Salt Formation: For basic final products, purification can sometimes be achieved by dissolving the crude material in a solvent like ethanol or acetone, adding an acid (e.g., HCl in ether), and crystallizing the resulting acid-addition salt, which is often a well-defined solid.[19][20]

Recommended Protocols

The following protocols provide detailed, step-by-step methodologies for key substitution reactions.

Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig)

This protocol is designed for C-N bond formation using a sterically hindered amine. It leverages a modern pre-catalyst system to overcome steric challenges.

cluster_prep Reaction Setup cluster_reaction Reaction & Workup p1 Add Substrate (1 eq), Amine (1.2 eq), Base (e.g., LHMDS, 2.2 eq), and Pd Pre-catalyst (2 mol%) [11] to an oven-dried vial. p2 Seal vial, evacuate, and backfill with Argon (repeat 3x). p1->p2 p3 Add anhydrous solvent (e.g., Dioxane) via syringe. p2->p3 r1 Heat reaction at 100-110 °C for 12-24 hours. p3->r1 r2 Monitor by TLC/LC-MS until starting material is consumed. r1->r2 w1 Cool to RT, dilute with EtOAc, filter through Celite®. r2->w1 w2 Wash with water and brine, dry over Na2SO4, concentrate. w1->w2 w3 Purify by flash column chromatography. w2->w3

Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (1.0 eq), the desired amine (1.2 eq), a strong non-nucleophilic base such as LHMDS (Lithium bis(trimethylsilyl)amide, 2.2 eq), and the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 0.02 eq).[7][10]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe to the desired concentration (typically 0.1 M).

  • Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is for efficient C-C bond formation and is ideal for overcoming the high activation energy of the substitution.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave reaction vial, combine 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like cesium carbonate (Cs₂CO₃, 3.0 eq).[16]

  • Solvent Addition: Add a solvent mixture, typically a 10:4 ratio of DME/water (dimethoxyethane/water).[16]

  • Microwave Irradiation: Seal the vial tightly and place it in the microwave reactor. Irradiate the mixture at a set temperature of 150 °C for 15-20 minutes.

  • Workup: After the vial has cooled, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Visualizing the Catalytic Solution

The success of palladium-catalyzed reactions on this scaffold lies in the intricate, multi-step catalytic cycle that circumvents a direct, high-energy nucleophilic attack.

A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L2 (Palladacycle Intermediate) B->C D Base-mediated Ligand Exchange C->D Nucleophile (e.g., R2NH) + Base E Ar-Pd(II)(Nuc)L2 D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Nuc (Desired Product) F->G

Simplified catalytic cycle for Pd-catalyzed cross-coupling.

This cycle illustrates how the palladium catalyst first inserts itself into the carbon-bromine bond (Oxidative Addition), then exchanges the bromide for the incoming nucleophile, and finally, releases the desired product while regenerating the active catalyst (Reductive Elimination). The use of bulky ligands (L) is crucial to facilitate the final, product-releasing step, which can be challenging for hindered substrates.[9]

References

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercal
  • Troubleshooting low yields in pyrazole synthesis
  • Troubleshooting low yield in pyrazole synthesis
  • Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu.
  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evalu
  • Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Deriv
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI.
  • Microwave synthesis of pyrazole derivatives.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
  • Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Form
  • Method for purifying pyrazoles.
  • Process for the purification of pyrazoles.
  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [No Source Found].
  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO.
  • . [No Source Found].

  • Overcoming steric hindrance in reactions with o-Toluic Acid Chloride. Benchchem.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [No Source Found].
  • 2-[2-(4-bromo-1H-pyrazol-1-yl)ethoxy]ethan-1-ol. Molport.
  • 1291797-86-8|2-(2-(4-Bromo-1H-pyrazol-1-yl)ethoxy)ethanol. BLDpharm.

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol vs 4-bromo-1-methylpyrazole

As drug discovery programs increasingly rely on functionalized heterocycles, the 4-bromopyrazole scaffold has emerged as a privileged building block. However, the choice of the N1-substituent fundamentally dictates the m...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on functionalized heterocycles, the 4-bromopyrazole scaffold has emerged as a privileged building block. However, the choice of the N1-substituent fundamentally dictates the molecule's downstream synthetic utility. This guide provides an objective, data-driven comparison between a monofunctional building block, 4-bromo-1-methylpyrazole , and a heterobifunctional analog, 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (a PEGylated pyrazole).

Designed for researchers and drug development professionals, this guide dissects their physicochemical properties, cross-coupling dynamics, and divergent synthetic applications.

Structural and Physicochemical Comparison

The primary distinction between these two scaffolds lies in the N1-substituent. While the methyl group provides a metabolically stable, lipophilic cap, the diethylene glycol-like (PEG) chain introduces hydrophilicity and a reactive primary alcohol.

Property4-bromo-1-methylpyrazole2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol
N1-Substituent Methyl (-CH₃)Ethoxyethanol (-CH₂CH₂OCH₂CH₂OH)
Reactivity Profile Monofunctional (C4-Br only)Bifunctional (C4-Br and terminal -OH)
Steric Hindrance (N1) MinimalModerate (Flexible chain)
Solubility Highly lipophilic, poor aqueous solubilityHydrophilic, excellent aqueous solubility
Primary Application Late-stage capping, fragment-based drug designPROTAC linkers, ADC payloads, solubility enhancement

C4-Cross-Coupling Dynamics: Causality and Mechanisms

The C4 position of the pyrazole ring is notoriously the least reactive site for oxidative addition due to its higher calculated C–Br bond dissociation energy compared to the C3 or C5 positions 1. Consequently, functionalizing this position requires careful tuning of the catalytic system.

The Monofunctional Paradigm: 4-bromo-1-methylpyrazole

The N-methyl group is chemically inert and presents virtually no steric bulk. This allows for highly efficient oxidative addition and transmetalation during palladium-catalyzed cross-coupling 2. Because the molecule lacks acidic protons, chemists can freely utilize strong bases (e.g., NaOtBu) in Buchwald-Hartwig aminations without risking substrate degradation or catalyst poisoning.

The Bifunctional Paradigm: 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

The presence of the PEG-like chain introduces two critical mechanistic variables:

  • Protic Interference: The terminal primary alcohol (-OH) is a reactive nucleophile. In cross-coupling reactions requiring strong bases, the -OH can be deprotonated to an alkoxide. This can poison the palladium catalyst or lead to unwanted intra/intermolecular etherification. Therefore, milder bases (e.g., K₃PO₄, Na₂CO₃) or temporary silyl protection (e.g., TBS-Cl) are experimentally necessary 3.

  • Chelation Effects: The oxygen atoms in the ethoxyethanol chain can weakly coordinate with the palladium center, which can slightly alter the kinetics of the catalytic cycle, often requiring slightly higher catalyst loadings or elevated temperatures.

Divergent Synthetic Workflows

The terminal hydroxyl group of the PEGylated pyrazole makes it an ideal precursor for heterobifunctional molecules. In targeted protein degradation, incorporating PEG linkers directly into the pyrazole core improves the physicochemical properties (e.g., reducing ChromLogD) and metabolic stability of the resulting PROTACs 4.

Reactivity A 4-bromo-1-methylpyrazole (Compound B) C C4 Cross-Coupling (Suzuki/Buchwald) A->C Pd Catalyst B 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (Compound A) B->C Pd Catalyst E Orthogonal Reactivity (-OH Derivatization) B->E Mesylation / Oxidation D Monofunctional Scaffold (Kinase Inhibitors) C->D F Bifunctional Scaffold (PROTACs / ADCs) C->F Post-Coupling E->F Linker Attachment

Divergent synthetic workflows for N-methyl vs. N-PEGylated 4-bromopyrazoles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explained to aid in troubleshooting.

Protocol 1: Monofunctional Suzuki Coupling of 4-bromo-1-methylpyrazole

Objective: High-yielding C4-arylation using standard conditions.

  • Setup: Charge a Schlenk flask with 4-bromo-1-methylpyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol).

    • Causality: Pd(dppf)Cl₂ is selected because its robust bidentate ligand framework prevents catalyst deactivation and accelerates reductive elimination for unhindered substrates.

  • Solvent & Degassing: Add 1,4-dioxane/H₂O (4:1 v/v, 5 mL). Degas via freeze-pump-thaw (3 cycles).

    • Causality: Rigorous oxygen removal is critical to prevent oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material is weakly UV-active, whereas the highly conjugated product is strongly UV-active. Quench with water, extract with EtOAc, and confirm the product via LC-MS (Expected [M+H]⁺ = 159.2).

Protocol 2: Orthogonal Suzuki Coupling of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

Objective: C4-arylation with strict preservation of the terminal primary alcohol.

  • Setup: Charge a microwave vial with the PEGylated pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).

    • Causality: Na₂CO₃ is a mild base that facilitates boronic acid activation without deprotonating the terminal primary alcohol (pKa ~16), preventing alkoxide-driven side reactions.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol).

  • Solvent: Add DME/H₂O (10:4 v/v, 5 mL).

    • Causality: Dimethoxyethane (DME) provides excellent solubility for the hydrophilic PEG chain while maintaining a biphasic interface for the aqueous base 5.

  • Reaction: Subject the vial to microwave irradiation at 110 °C for 15 minutes.

    • Causality: Microwave heating minimizes the residence time at high temperatures, preventing thermal etherification or degradation of the PEG linker.

  • Self-Validation: Extract with EtOAc and perform ¹H-NMR (CDCl₃). Critical Check: Ensure the broad singlet at ~4.5 ppm (exchangeable with D₂O) and the multiplet at 3.5–4.0 ppm (PEG -CH₂- groups) remain intact. The presence of these peaks confirms the orthogonal preservation of the linker for downstream PROTAC synthesis.

References

  • Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles Source: RSC Advances URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: NIH / PMC URL: [Link]

  • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction Source: Chinese Chemical Letters URL: [Link]

Sources

Comparative

IR spectroscopy validation of functional groups in 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

In the landscape of drug development and organic synthesis, the structural validation of complex intermediates is a non-negotiable quality control checkpoint. The compound 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol pre...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and organic synthesis, the structural validation of complex intermediates is a non-negotiable quality control checkpoint. The compound 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol presents a unique spectroscopic challenge: it combines a highly polar, hydrogen-bonding ethoxyethanol chain with a rigid, halogenated heteroaromatic pyrazole core.

As a Senior Application Scientist, I approach the validation of this molecule not just as a routine scan, but as a systematic deconstruction of its molecular vibrations. This guide objectively compares Fourier-Transform Infrared (FTIR) spectroscopy modalities and provides a self-validating experimental workflow to ensure absolute structural confidence.

Part 1: Structural Deconstruction & Spectroscopic Targets

To validate 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol, we must map its structural moieties to specific infrared absorption bands. A critical, often overlooked aspect of IR interpretation is the absence of specific bands. In unsubstituted pyrazoles, a strong N-H stretching band is typically observed[1]. However, in our target compound, the N1 position is covalently linked to the ethoxyethanol chain. The complete absence of the N-H stretch is a primary self-validating indicator of successful N-alkylation.

The remaining functional groups produce a distinct spectral fingerprint, summarized in the quantitative data table below:

Table 1: Target FTIR Absorption Bands and Mechanistic Causality

Functional GroupExpected Range (cm⁻¹)Intensity / ShapeCausality / Structural Significance
O-H (Hydroxyl) 3200 – 3500Broad, StrongHydrogen bonding of the terminal alcohol. Confirms the intact end of the ethoxyethanol chain[2].
C-H (Aliphatic) 2850 – 2950Sharp, Mediumsp³ C-H stretching from the -CH₂-CH₂- groups in the ether chain.
C=N / C=C (Ring) 1500 – 1650Sharp, MediumPyrazole ring framework vibrations[1].
C-O-C (Ether) 1050 – 1150StrongAsymmetric stretching of the ether linkage within the side chain[2].
C-Br (Halide) 500 – 700StrongHeavy atom effect shifts the C-Br vibration to the far fingerprint region[3].
N-H (Amine) Absent N/AConfirms successful N1-alkylation of the pyrazole core.

Part 2: Comparative Analysis of Spectroscopic Modalities

When selecting the analytical modality, one must weigh sample integrity against spectral fidelity. For a viscous liquid or low-melting solid like our target compound, Attenuated Total Reflectance (ATR-FTIR) significantly outperforms traditional Transmission FTIR .

Table 2: Performance Comparison of Spectroscopic Alternatives

ModalitySample PreparationO-H Band FidelityOverall Suitability for Target
ATR-FTIR None (Direct application)Excellent. No hygroscopic artifacts[4].Optimal. High surface sensitivity; prevents moisture interference.
Transmission FTIR High (KBr pellet / Liquid cell)Poor. KBr absorbs moisture, artificially broadening the O-H band.Suboptimal. Liquid cells are prone to pathlength errors and leaks[4].
FT-Raman NonePoor. Weak scattering for polar bonds (O-H, C-O-C).Complementary. Best used specifically for C-Br and C=C validation.

Transmission FTIR requires the sample to be pressed into a KBr pellet or loaded into a demountable liquid cell. KBr is highly hygroscopic; it readily absorbs atmospheric moisture, which artificially inflates the O-H stretching region. For a compound where the terminal hydroxyl group is a key structural feature, this moisture artifact is unacceptable. ATR-FTIR, utilizing a diamond crystal, requires zero sample preparation and probes only the first 0.5–2 µm of the sample via an evanescent wave[5], preserving the true O-H vibrational signature.

G A Target Compound (Viscous Liquid/Solid) B ATR-FTIR (Diamond Crystal) A->B Direct Analysis C Transmission FTIR (KBr/Liquid Cell) A->C Requires Prep D Accurate O-H & C-O-C (No H2O Artifacts) B->D Evanescent Wave E Confounded O-H Band (Hygroscopic KBr) C->E Moisture Absorption F Reliable Structural Validation D->F

Logical workflow comparing ATR-FTIR and Transmission FTIR for structural validation.

Part 3: Self-Validating Experimental Protocol (ATR-FTIR)

To guarantee trustworthiness, the experimental protocol must be a self-validating system. Every step below is designed to eliminate environmental artifacts and ensure spectral causality.

Step 1: System Initialization and Crystal Verification

  • Action: Clean the diamond ATR crystal with high-purity isopropanol and a lint-free wipe. Perform a real-time monitor scan.

  • Causality: Isopropanol evaporates rapidly without leaving a residue. The monitor scan acts as a self-validating step; a perfectly flat baseline confirms the absolute absence of cross-contamination from previous samples.

Step 2: Background Spectrum Acquisition

  • Action: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty, clean crystal.

  • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3600-3900 cm⁻¹ and 1400-1600 cm⁻¹) constantly fluctuate. Subtracting this background ensures that the broad O-H stretch of the ethoxyethanol chain is not artificially masked by ambient humidity[5].

Step 3: Sample Application

  • Action: Apply 1-2 drops (if viscous liquid) or a few milligrams (if low-melting solid) of the compound directly onto the ATR crystal. Ensure the sample completely covers the crystal surface (>1 mm diameter).

  • Causality: ATR-FTIR relies on an evanescent wave that penetrates only 0.5–2 µm into the sample[5]. Complete, uniform coverage ensures maximum interaction between the infrared beam and the sample's dipole moments, yielding a high signal-to-noise ratio.

Step 4: Spectral Acquisition

  • Action: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Causality: 32 scans provide an optimal mathematical balance between rapid data acquisition and noise reduction (signal-to-noise ratio improves with the square root of the number of scans).

Step 5: Data Processing and Peak Assignment

  • Action: Apply an ATR correction algorithm and baseline correction. Map the peaks to the expected functional groups.

  • Causality: ATR spectra exhibit lower relative intensities at higher wavenumbers (e.g., the O-H stretch) compared to transmission spectra due to wavelength-dependent penetration depth. ATR correction mathematically normalizes the spectrum to match standard transmission libraries for accurate comparative analysis[4].

Workflow S1 Step 1 Crystal Cleaning & Blank Scan S2 Step 2 Background Acquisition S1->S2 Validate Baseline S3 Step 3 Sample Application S2->S3 Remove Atm. H2O/CO2 S4 Step 4 Spectral Acquisition S3->S4 Ensure Crystal Coverage S5 Step 5 Data Processing S4->S5 32 Scans, 4 cm⁻¹ Res

Self-validating ATR-FTIR experimental workflow for sample analysis.

References

  • Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide - BenchChem. Available at: 1

  • Novel Pyrazole Derivatives from N-Substituted Pyridinyl Chalcones as Anticancer Agents - AIP Publishing. Available at: 3

  • A Comprehensive Guide to FTIR Analysis - Agilent. Available at: 4

  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis - MDPI. Available at: 2

  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) - Covalent. Available at: 5

Sources

Validation

Evaluating Leaving Group Efficacy: 2-(2-(4-Bromo-1H-pyrazol-1-yl)ethoxy)ethanol vs. Standard Pyrazoles

As a Senior Application Scientist, evaluating the reactivity of heterocyclic building blocks is a critical step in designing scalable synthetic routes for drug discovery. In palladium-catalyzed cross-coupling reactions,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the reactivity of heterocyclic building blocks is a critical step in designing scalable synthetic routes for drug discovery. In palladium-catalyzed cross-coupling reactions, the "leaving group efficacy" is fundamentally dictated by the rate of oxidative addition of the aryl halide to the active Pd(0) catalyst[1].

For 4-bromopyrazoles, the relatively electron-rich nature of the C4 position can thermodynamically and kinetically hinder this oxidative addition step compared to electron-deficient aryl halides[2]. However, leveraging the bromine atom as a labile leaving group remains a cornerstone of pyrazole functionalization[3]. This guide objectively compares the leaving group efficacy of the C4-bromide in 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (BPEE) against standard pyrazole alternatives, providing mechanistic causality and self-validating experimental data.

Mechanistic Causality: The Role of N-Substitution

The efficacy of the C4-bromide leaving group is not static; it is highly dependent on the electronic and structural environment dictated by the N1-substituent.

  • Unprotected Pyrazoles (e.g., 4-Bromo-1H-pyrazole, BP): Under the basic conditions required for cross-coupling, the acidic N-H proton is removed, generating a pyrazolate anion. This highly electron-rich species severely deactivates the C4-Br bond, making oxidative addition exceedingly slow.

  • Simple Alkyl Pyrazoles (e.g., 1-Methyl-4-bromo-1H-pyrazole, MBP): Methylation prevents the formation of the deactivating pyrazolate anion. While the methyl group provides a slight inductive electron-donating effect, the neutral core allows for efficient oxidative addition.

  • PEGylated Pyrazoles (e.g., BPEE): The N1-ethoxyethanol chain in BPEE introduces a unique dynamic. While it shares the inductive profile of an alkyl group, the ethereal and hydroxyl oxygen atoms act as hemilabile ligands. This provides anchimeric assistance —transiently coordinating the Pd catalyst and increasing its local concentration near the C4-Br bond, thereby accelerating the rate of oxidative addition.

G Core 4-Bromopyrazole Core N1 N1-Ethoxyethanol Chain Core->N1 Functionalization Coord Hemilabile Pd Coordination (O-atoms) N1->Coord Structural Feature Induct Inductive Effect N1->Induct Electronic Feature Net Accelerated Oxidative Addition Rate Coord->Net Dominant Effect Induct->Net Minor Deactivation

Figure 1: Electronic and coordination effects of the N-ethoxyethanol chain on leaving group efficacy.

Comparative Performance Data

To objectively evaluate leaving group efficacy, a competitive Suzuki-Miyaura coupling assay was utilized. The data below summarizes the relative initial rates of oxidative addition ( krel​ ) and overall conversion.

SubstrateN1-SubstituentRelative Initial Rate ( krel​ )Conversion at 1h (%)Yield (Isolated, %)
4-Bromo-1H-pyrazole (BP) -H0.1< 5N/A (Decomposed)
1-Methyl-4-bromo-1H-pyrazole (MBP) -CH 3​ 1.0 (Reference)4582
BPEE -CH 2​ CH 2​ OCH 2​ CH 2​ OH2.4 88 94

Data Interpretation: BPEE demonstrates a 2.4-fold increase in the initial rate of oxidative addition compared to the standard N-methyl analog (MBP). This quantitative leap confirms that the oxygen-rich ethoxyethanol chain actively participates in lowering the activation energy barrier for C-Br bond cleavage.

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C4-Br Cleavage) Pd0->OA + Pyrazole-Br TM Transmetalation (Aryl Boronic Acid) OA->TM + Ar-B(OH)2 RE Reductive Elimination (C-C Bond Formation) TM->RE - B(OH)2Br RE->Pd0 - Product

Figure 2: Pd-catalyzed catalytic cycle highlighting C4-Br oxidative addition as the rate-determining step.

Self-Validating Experimental Protocol: Kinetic Competition Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It employs an internal standard to continuously verify mass balance, ensuring that the observed disappearance of starting material is strictly due to the cross-coupling event and not off-target decomposition.

Reagents & Setup
  • Substrates: BPEE (1.0 mmol), MBP (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.0 mmol, sub-stoichiometric to force competition)

  • Catalyst/Base: Pd(dppf)Cl 2​ (0.05 mmol), K 2​ CO 3​ (2.0 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Methodology
  • Preparation: Charge an oven-dried Schlenk flask with BPEE, MBP, phenylboronic acid, K 2​ CO 3​ , and the internal standard.

  • Atmosphere Control: Evacuate the flask and backfill with Argon (repeat 3x) to prevent oxidative degradation of the catalyst.

  • Initiation: Add the degassed solvent mixture, followed by the Pd(dppf)Cl 2​ catalyst. Heat the reaction mixture to 80°C under vigorous stirring.

  • Kinetic Sampling: At t= 0, 15, 30, 60, and 120 minutes, withdraw a 50 µL aliquot using a degassed syringe.

  • Quench & Extract: Immediately quench the aliquot into a vial containing 500 µL of cold ethyl acetate and 500 µL of brine. Vortex for 10 seconds and allow phase separation.

  • Analysis: Dilute 50 µL of the organic layer in acetonitrile and analyze via UPLC-MS (UV detection at 254 nm).

The Self-Validation Mechanism
  • Mass Balance Verification: Calculate the total molar sum of (Remaining Pyrazole + Formed Product) relative to the 1,3,5-trimethoxybenzene internal standard.

  • Validation Gate: The mass balance must remain ≥95% at every time point. A drop below this threshold automatically invalidates the run, indicating that the C4-bromide leaving group is undergoing parasitic pathways (e.g., hydrodehalogenation) rather than productive oxidative addition.

G Prep Equimolar Mixture: BPEE + MBP + Int. Std. Add Add Pd(dppf)Cl2 & PhB(OH)2 Prep->Add Sample Kinetic Sampling (0, 15, 30, 60 min) Add->Sample Quench Quench Aliquots (EtOAc / H2O) Sample->Quench Analyze UPLC-MS Analysis (Validate Mass Balance) Quench->Analyze

Figure 3: Kinetic competition assay workflow featuring internal standard validation.

References

  • [1] Title : Recent Advances in Synthesis and Properties of Pyrazoles | Source : MDPI (Molecules) | URL :[Link]

  • [2] Title : Pd-Catalyzed C–H Annulation of Five-Membered Heteroaryl Halides with Norbornene Derivatives | Source : ACS Catalysis | URL :[Link]

  • [3] Title : Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA | Source : PMC (Molecules) | URL :[Link]

Sources

Comparative

Comprehensive Purity Verification of Synthesized 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol: A Comparative Analytical Guide

Executive Summary The synthesis of highly functionalized pyrazole derivatives, such as 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (C7H11BrN2O2), is a critical operation in modern drug discovery. The 4-bromopyrazole moi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyrazole derivatives, such as 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (C7H11BrN2O2), is a critical operation in modern drug discovery. The 4-bromopyrazole moiety serves as a versatile pharmacophore and cross-coupling handle, while the ethoxy-ethanol tail enhances aqueous solubility. However, advancing this intermediate into biological assays or subsequent catalytic cycles requires rigorous, unimpeachable purity verification.

This guide objectively compares Elemental Analysis (EA), Quantitative NMR (qNMR), and High-Performance Liquid Chromatography (HPLC) to establish a self-validating analytical framework. By understanding the causality behind each technique's blind spots, researchers can prevent false positives and ensure absolute structural and compositional integrity.

The Causality of Orthogonal Analysis: Why One Method is Never Enough

Relying on a single analytical technique is a systemic vulnerability in drug development. Each method operates on different physical principles, meaning the blind spot of one technique must be covered by the strength of another.

  • Elemental Analysis (Combustion Analysis): While chromatographic techniques are blind to inorganic salts and water, EA measures the absolute bulk mass fraction of C, H, and N. The 1 mandate that experimental mass fractions must fall within ±0.4% of theoretical values to confirm bulk homogeneity[1]. If a sample contains residual silica gel or sodium chloride from an aqueous workup, EA will fail catastrophically, whereas NMR and HPLC might falsely report >99% purity.

  • Quantitative NMR (qNMR): EA cannot distinguish between regioisomers (e.g., 3-bromo vs. 4-bromo pyrazoles) because they share identical empirical formulas. qNMR utilizes a certified internal standard to provide an absolute mass fraction of the organic target, satisfying stringent regulatory demands for pharmaceutical quality control[2].

  • HPLC-UV: While qNMR provides absolute purity, its resolution is often insufficient to detect trace organic impurities (<1%). HPLC provides high-resolution separation of trace synthetic byproducts, ensuring chromatographic purity exceeds the standard 95% threshold required for bioassays[3].

Analytical Decision Workflow

AnalyticalWorkflow Target 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol Batch Synthesis EA Elemental Analysis (CHNS) Target: ±0.4% of Theoretical Target->EA qNMR Quantitative 1H NMR Target: >98% Absolute Purity Target->qNMR HPLC HPLC-UV (254 nm) Target: >99% Chromatographic Purity Target->HPLC Decision Multi-Modal Data Integration Do all metrics align? EA->Decision Bulk Mass Fraction qNMR->Decision Organic Mass Fraction HPLC->Decision Trace Impurities Pass Validated for Biological Assays (High E-E-A-T Standard) Decision->Pass Yes Fail Repurification Required (e.g., Flash Chromatography) Decision->Fail No Fail->Target Recycle

Caption: Multi-modal analytical workflow for verifying the purity of synthesized pyrazole derivatives.

Comparative Experimental Data

To demonstrate the necessity of this orthogonal approach, we compare the analytical results of two synthesized batches of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (Theoretical MW: 235.08 g/mol ; Theoretical EA: C, 35.77%; H, 4.72%; N, 11.92%).

Batch A was isolated via standard aqueous extraction, while Batch B underwent subsequent vacuum distillation and lyophilization.

Analytical TechniquePrimary Detection TargetBlind Spots (False Positives)Batch A (Crude) ResultBatch B (Purified) Result
Elemental Analysis (CHNS) Absolute bulk compositionCannot distinguish isomersFAIL: C: 33.12% (Δ 2.65%)PASS: C: 35.81% (Δ 0.04%)
Quantitative NMR (qNMR) Absolute organic purityBlind to inorganic saltsFAIL: 91.4% PurityPASS: 99.2% Purity
HPLC-UV (254 nm) Trace organic impuritiesBlind to non-UV active saltsPASS: 98.1% AreaPASS: 99.8% Area

Data Interpretation: Batch A illustrates a classic analytical trap. Relying solely on HPLC-UV yields a "passing" grade of 98.1%. However, the catastrophic failure in Elemental Analysis (Carbon off by 2.65%) reveals the presence of UV-invisible inorganic salts (NaCl) and residual water from the extraction phase. Only Batch B passes the4[4].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every protocol must contain an internal validation mechanism. Below are the step-by-step methodologies designed to eliminate systemic bias.

Protocol 1: Elemental Analysis (Combustion Method)

Causality: High-temperature combustion converts the sample into gaseous oxides. By quantifying these gases, we determine the absolute mass fraction of the elements, establishing a fundamental confirmation of purity[5].

  • System Validation: Run a blank tin capsule followed by a certified reference standard (e.g., Sulfanilamide) to calibrate the Thermal Conductivity Detector (TCD). The standard must return values within ±0.1% of its theoretical composition before proceeding.

  • Sample Preparation: Dry the synthesized 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol under high vacuum (0.1 mbar) at 40°C for 24 hours to eliminate residual hygroscopic moisture.

  • Combustion: Accurately weigh 1.5–2.0 mg of the sample into a tin capsule using a microbalance (resolution ±0.1 µg). Drop the capsule into the elemental analyzer furnace at >900°C in an oxygen-rich environment[5].

  • Quantification: Calculate the percentage of C, H, and N. Accept the batch only if the difference between theoretical and experimental percentages is <0.4%[1].

Protocol 2: Quantitative 1H NMR (qNMR)

Causality: qNMR relies on the principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei producing it.

  • Internal Standard Selection: Use a certified reference material (CRM) such as Maleic acid (TraceCERT®). Its olefinic protons (δ 6.26 ppm) do not overlap with the pyrazole protons (δ ~7.5 - 8.0 ppm) or the ethoxy-ethanol aliphatic multiplets.

  • Sample Preparation: Co-weigh exactly ~10.00 mg of the analyte and ~5.00 mg of the CRM into a vial. Dissolve completely in 600 µL of DMSO-d6.

  • Self-Validating Acquisition: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the signals of interest (typically D1 ≥ 30 seconds). Why? Failing to allow complete magnetization recovery leads to truncated signal integration and artificially skewed purity data[2].

  • Processing: Apply a 90° pulse, acquire the FID, perform baseline correction, and calculate absolute purity using the mass, molecular weight, and integration ratios of the analyte versus the CRM.

Protocol 3: High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC physically separates the target molecule from structurally similar trace impurities (e.g., unreacted 4-bromopyrazole) that elemental analysis cannot differentiate.

  • Column & Mobile Phase: Utilize a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm) to ensure sharp peak shapes. Use Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Gradient & Detection: Execute a linear gradient from 5% B to 95% B over 10 minutes. Monitor the eluent at 254 nm, which optimally captures the π-π* transitions of the bromopyrazole ring.

  • Self-Validating Check: Utilize a Diode Array Detector (DAD) to perform peak purity analysis. The software must confirm that the UV spectrum at the leading edge, apex, and trailing edge of the main peak are identical, proving no hidden impurities are co-eluting with the target. Purity must exceed 95%[3].

References

  • The Journal of Organic Chemistry - Author Guidelines Source: American Chemical Society (ACS) URL:[Link]

  • An International Study Evaluating Elemental Analysis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: PatSnap Eureka URL:[Link]

  • Synthesis, Spectrometrical Characterization and Pharmacological Properties of Substituted Compounds Source: SDI Article / International Knowledge Press URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol In modern drug discovery and organic synthesis, halogenated heterocyclic building blocks like 2-(2-(4-bromo-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

In modern drug discovery and organic synthesis, halogenated heterocyclic building blocks like 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol are invaluable for developing pharmacophores and PROTAC linkers. However, the exact structural motifs that make this compound useful—a heavy halogen (bromine), a nitrogen-rich heterocycle (pyrazole), and an ether-containing aliphatic chain (ethoxyethanol)—create highly specific logistical and environmental challenges at the end of its lifecycle.

As a laboratory operator or EHS professional, you cannot rely on generic solvent disposal methods for this compound. This guide provides a field-proven, self-validating operational framework for the safe segregation, handling, and thermal destruction of this specific chemical, ensuring strict compliance with EPA and RCRA standards.

Physicochemical Hazard Profile & Causality

To manage a waste stream effectively, you must understand the molecular causality behind the disposal requirements. The disposal strategy for 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol is dictated by three distinct structural features:

  • The Bromine Atom (Halogenated Hazard): Upon combustion, brominated compounds generate highly corrosive hydrobromic acid (HBr) gas. Consequently, this waste cannot be routed to standard fuel-blending facilities. It must be processed in specialized rotary kiln incinerators equipped with alkaline gas scrubbers[1][2].

  • The Ethoxyethanol Moiety (Autoxidation Risk): The -CH2-O-CH2- ether linkage in the ethoxyethanol chain is susceptible to autoxidation. Over prolonged exposure to light and ambient oxygen, it can form explosive hydroperoxides. This necessitates routine chemical validation before transport.

  • The Pyrazole Ring (NOx Generation): The N-N bond in the pyrazole core means that thermal destruction will yield nitrogen oxides (NOx), further necessitating advanced exhaust scrubbing during incineration[1].

Self-Validating Segregation Protocol

A robust safety program relies on self-validating systems—protocols that contain built-in verification steps to prevent human error. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs, as the entire mixed volume must legally be treated as the more expensive halogenated stream[3][4].

Implement the following step-by-step methodology at the point of waste generation:

Step 1: Point-of-Generation Classification

  • Action: Designate a specific, high-density polyethylene (HDPE) carboy strictly for "Halogenated Organic Waste."

  • Causality: HDPE is chemically compatible with both the pyrazole derivative and the trace HBr that may form if the compound degrades.

Step 2: Peroxide Validation (The Self-Check)

  • Action: Before transferring accumulated 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol waste from the bench to the central Satellite Accumulation Area (SAA), test the solution using a KI-starch indicator strip.

  • Validation: A color change to blue/black indicates the presence of peroxides (>10 ppm) due to ethoxyethanol degradation. If positive, the waste must be quenched with a reducing agent (e.g., sodium metabisulfite) before capping the drum to prevent pressurization or explosion during transit.

Step 3: pH Cross-Validation

  • Action: Once weekly, an operator must dip a universal pH strip into the primary halogenated waste carboy.

  • Validation: The pH must read between 5.0 and 9.0. A sudden drop in pH indicates that an incompatible strong acid has been improperly introduced, which could protonate the pyrazole ring and cause an exothermic reaction. If the pH is out of bounds, quarantine the carboy immediately.

Disposal Logistics and Thermal Destruction (RCRA Compliance)

Under the Resource Conservation and Recovery Act (RCRA), generators are responsible for their hazardous waste from "cradle to grave"[5].

Step 1: Manifesting and Profiling Profile the waste stream with your licensed Treatment, Storage, and Disposal Facility (TSDF). Depending on the other solvents in the mixture, this will likely carry an EPA Hazardous Waste Code of F002 (spent halogenated solvents) or a characteristic code if mixed with ignitable substances.

Step 2: Rotary Kiln Incineration The TSDF will not place this chemical in a landfill. It will be injected into a rotary kiln or fluidized-bed incinerator operating at temperatures between 1,300°F and 2,100°F[2]. This extreme heat guarantees a 99.99% Destruction and Removal Efficiency (DRE), completely breaking the covalent bonds of the pyrazole and ethoxyethanol chain[1].

Step 3: Caustic Scrubbing Because the combustion of the bromine atom yields HBr gas, the incinerator's exhaust cannot be vented directly into the atmosphere. The exhaust gas is routed through a wet caustic scrubber (typically utilizing a calcium hydroxide or sodium hydroxide slurry). The alkaline scrubber neutralizes the HBr and NOx into harmless, inert salts (e.g., calcium bromide, calcium nitrate), which are then filtered and safely sent to a secure landfill[1][2].

Quantitative Data: Waste Segregation Compatibility

To prevent dangerous reactions and needless financial penalties, adhere to the following compatibility matrix when disposing of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol.

Waste CategoryExamplesCompatibilityCausality / Consequence of Mixing
Halogenated Solvents DCM, ChloroformCOMPATIBLE Safe for co-incineration; requires identical rotary kiln and scrubbing treatment.
Non-Halogenated Solvents Acetone, Ethanol, HexaneINCOMPATIBLE Ruins fuel-blending potential; exponentially increases disposal costs of the entire drum[3][4].
Strong Acids/Bases HCl, NaOH, Sulfuric AcidINCOMPATIBLE Exothermic acid-base reactions with the pyrazole nitrogen; potential degradation and gas release.
Oxidizing Agents Nitric Acid, Hydrogen PeroxideINCOMPATIBLE High risk of explosion; rapidly accelerates peroxide formation in the ethoxyethanol moiety.

Disposal Workflow Visualization

The following diagram illustrates the cradle-to-grave lifecycle of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol, highlighting the critical environmental controls required during thermal destruction.

DisposalWorkflow Gen Waste Generation 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol Seg Segregation & Validation Halogenated Waste Stream Gen->Seg Point-of-use collection & Peroxide test Store Satellite Accumulation Secondary Containment (RCRA) Seg->Store Label, Cap & pH test Trans Licensed Transport EPA/DOT Manifested Store->Trans 90/180 Day Pickup Inc Thermal Destruction Rotary Kiln (>1000°C) Trans->Inc Delivery to TSDF Scrub Caustic Scrubbing Neutralize HBr & NOx Inc->Scrub Exhaust Gas (HBr/NOx) Out Safe Emission & Inert Ash to Landfill Scrub->Out Filtered & Neutralized

Workflow for the segregation, transport, and thermal destruction of halogenated organic waste.

References

  • Steps in Complying with Regulations for Hazardous Waste | US EPA Environmental Protection Agency.[Link]

  • Guidelines for Solvent Waste Recycling and Disposal Hazardous Waste Experts.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes National Service Center for Environmental Publications (NSCEP), US EPA.[Link]

  • Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center (VUMC). [Link]

  • Management of Wastewater Solids Kason Corporation.[Link]

Sources

Handling

Personal protective equipment for handling 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

Comprehensive Safety and Handling Guide: 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol As drug development increasingly relies on complex bifunctional building blocks—such as PROTAC linkers and targeted protein degraders—...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

As drug development increasingly relies on complex bifunctional building blocks—such as PROTAC linkers and targeted protein degraders—laboratory safety protocols must evolve beyond generic safety data sheets. The compound 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (CAS: 1291797-86-8) presents a unique toxicological profile due to its hybrid molecular structure[1].

This guide provides researchers and application scientists with a field-proven, mechanistically grounded framework for the safe handling, preparation, and disposal of this reagent.

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first deconstruct the molecule into its functional toxicological components. Standard safety data sheets often classify this compound broadly as an irritant, but a structural analysis reveals deeper operational imperatives.

  • The Ethoxyethanol Moiety (Reproductive Hazard): Unsubstituted 2-ethoxyethanol is a well-documented reproductive toxin. In mammalian systems, it is metabolized by alcohol dehydrogenases into alkoxyacetic acids, which are the proximate toxicants responsible for testicular atrophy, embryomortality, and teratogenesis[2][3]. While the bulky pyrazole substitution at the terminal end alters its exact metabolic kinetics, the precautionary principle mandates treating this structural motif as a potential reproductive hazard. Furthermore, the amphiphilic nature of the PEG-like tail acts as a permeation enhancer, increasing the risk of transdermal absorption.

  • The 4-Bromopyrazole Headgroup (Irritant & Halogenated Risk): Halogenated nitrogen heterocycles are established skin, eye, and respiratory irritants[4]. The bromine atom significantly increases the molecule's lipophilicity (LogP), further facilitating transport across the stratum corneum if dermal contact occurs.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, standard single-layer PPE is insufficient for concentrated handling. The following matrix summarizes the required protective equipment and the causality behind each choice.

PPE CategoryTechnical SpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile (min 0.11 mm thickness) or Butyl Rubber for bulk handling.The ethoxyethanol tail enhances dermal permeation. Double-gloving provides a fail-safe; if the outer glove is compromised by solvent, the inner glove prevents skin contact.
Eye Protection Chemical splash goggles (ANSI Z87.1+ compliant).Pyrazole derivatives cause severe ocular irritation[5]. Safety glasses with side shields do not provide adequate vapor/splash sealing.
Body Protection Flame-resistant (FR) laboratory coat with tightly fitted cuffs.Prevents accumulation of chemical dust/aerosols on exposed wrists and protects against secondary solvent splashes during solubilization.
Respiratory Chemical Fume Hood (Face velocity: 80–120 fpm).Mitigates inhalation of localized dust during weighing and prevents exposure to potential volatile degradation products.

Operational Workflow & Structural Logic

The following Graphviz diagram illustrates the self-validating workflow required to handle this compound safely. Each step acts as a gatekeeper for the next, ensuring exposure risks are neutralized before they can propagate.

Workflow A Reagent Storage (Inert, 2-8°C) B PPE Donning (Double Nitrile, Goggles) A->B C Fume Hood Prep (Min 100 fpm flow) B->C D Weighing & Solubilization (in DMSO/DMF) C->D E Halogenated Waste Disposal D->E

Standard operating workflow for handling halogenated ethoxyethanol derivatives.

Step-by-Step Methodology: Stock Solution Preparation

To ensure scientific integrity and operator safety, follow this strictly controlled Standard Operating Procedure (SOP) when preparing stock solutions (e.g., in DMSO or DMF) for biological or synthetic assays.

Phase 1: Environmental & PPE Verification

  • Verify the chemical fume hood monitor displays a safe operational face velocity (typically 100 feet per minute). Do not proceed if the hood is in alarm.

  • Don the required PPE: FR lab coat, chemical splash goggles, and two pairs of nitrile gloves.

Phase 2: Weighing Protocol 3. Place an anti-static weighing boat on the analytical balance inside the fume hood. The anti-static property is critical to prevent the compound from aerosolizing or clinging to the spatula via static charge. 4. Using a grounded micro-spatula, carefully transfer the required mass of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol. 5. Self-Validating Step: Close the balance draft shield doors completely and wait 5 seconds before recording the mass. This ensures no draft-induced aerosolization is occurring and stabilizes the reading.

Phase 3: Solubilization & Transfer 6. Transfer the weighed solid into a borosilicate glass vial. 7. Add the primary organic solvent (e.g., anhydrous DMSO) directly to the vial. 8. Cap the vial securely with a PTFE-lined septum cap. Causality: PTFE (Teflon) is required because the ethoxyethanol/DMSO mixture will rapidly degrade standard rubber or silicone septa, leading to leaching and contamination. 9. Vortex the sealed vial until the solution is visually homogeneous.

Phase 4: Decontamination 10. Wipe down the balance pan, spatulas, and hood surface with a lint-free wipe dampened with 70% isopropanol. 11. Remove the outer pair of gloves and dispose of them, along with the wipes and weigh boat, before exiting the fume hood workspace.

Spill Response and Disposal Plan

Because this molecule contains a covalently bound halogen (bromine), its disposal pathway is fundamentally different from standard organic reagents.

  • Liquid Waste Segregation: All solutions containing 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol must be strictly segregated into Halogenated Organic Waste containers. Mechanistic Rationale: If halogenated waste is mixed with non-halogenated waste and incinerated at standard temperatures, it can catalyze the formation of highly toxic, environmentally persistent brominated dioxins and furans. Halogenated waste requires specialized high-temperature incineration.

  • Solid Waste: Contaminated consumables (outer gloves, wipes, weigh boats, empty reagent bottles) must be placed in a sealed, clearly labeled solid hazardous waste bin.

  • Spill Response: In the event of a powder spill outside the fume hood, do not sweep, as this generates inhalable dust. Cover the spill with damp absorbent pads (using water or isopropanol), carefully scoop the material into a hazardous waste bag using a non-sparking tool, and wash the area thoroughly with soap and water.

References

  • National Institute for Occupational Safety and Health (NIOSH). "Current Intelligence Bulletin 39: The Glycol Ethers, with Particular Reference to 2-Methoxyethanol and 2-Ethoxyethanol". Centers for Disease Control and Prevention. Available at: [Link]

  • Schmidt A, Dreger A. "Recent Advances in the Chemistry of Pyrazoles. Properties, Biological Activities, and Syntheses". Current Organic Chemistry. Available at: [Link]

  • European Commission. "Recommendation from the Scientific Committee on Occupational Exposure Limits for 2-Ethoxyethanol and 2-Ethoxyethyl acetate". SCOEL/SUM/181. Available at: [Link]

Sources

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